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1-Methoxybutane-2-thiol

Cat. No.: B15242523
M. Wt: 120.22 g/mol
InChI Key: LEKOCABKJAVQII-UHFFFAOYSA-N
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Description

1-Methoxybutane-2-thiol ( 1343133-82-3) is a chemical compound with the molecular formula C5H12OS and a molecular weight of 120.220 g/mol. It is characterized by the presence of both a thiol (-SH) and a methoxy (-OCH3) functional group on a butane chain. This structure classifies it as a valuable building block in synthetic and materials chemistry . The primary research value of this compound lies in its application as an advanced intermediate or building block for the synthesis of more complex molecules. Thiol groups are known for their high reactivity and are widely used in radical-mediated thiol-ene "click" chemistry, a powerful tool for the modification of peptides, polymers, and other biomolecules . This reaction is prized for its high yield, orthogonality, and compatibility with aqueous conditions, allowing researchers to create sophisticated macromolecular structures, cyclize peptides, and attach ligands without the need for metal catalysts . Furthermore, thiol-functionalized compounds play a significant role in the development of nanomaterials. Thiolated nanoparticles, for instance, exhibit enhanced bioadhesive and mucoadhesive properties, improved cellular uptake, and can be engineered for targeted drug delivery, where drug release is triggered under the reductive environment of diseased tissues . The ability of thiols to form disulfide bonds, which are key bridging structures in nature, allows these nanomaterials to mimic complex biological processes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12OS B15242523 1-Methoxybutane-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

1-methoxybutane-2-thiol

InChI

InChI=1S/C5H12OS/c1-3-5(7)4-6-2/h5,7H,3-4H2,1-2H3

InChI Key

LEKOCABKJAVQII-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Methoxybutane-2-thiol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the synthesis, analysis, and potential biological relevance of alkoxy thiols.

Chemical Identity and Physical Properties

This compound is an organic compound containing both a methoxy ether group and a thiol (sulfhydryl) group. Its chemical structure suggests it is a chiral molecule. The fundamental properties that have been identified are summarized below.

PropertyValueSource
Molecular Formula C5H12OS[1]
Molecular Weight 120.21 g/mol [1]
CAS Number 1343133-82-3[1]
Purity 95% (as supplied by some vendors)[1]
Storage Temperature 2-8°C[1]
Boiling Point Data Not Available
Melting Point Data Not Available
Density Data Not Available
Solubility Data Not Available

Proposed Experimental Protocols

Due to the absence of specific literature on the synthesis and analysis of this compound, this section outlines generalized experimental protocols that are commonly employed for similar alkoxy thiol compounds.

2.1. Proposed Synthesis via Epoxide Ring-Opening

A common method for the synthesis of β-alkoxy thiols is the ring-opening of an appropriate epoxide with a thiol-containing nucleophile. For this compound, a plausible route would involve the reaction of 1,2-epoxybutane with methanethiol.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 1,2-epoxybutane in an aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

  • Addition of Thiol: A solution of sodium methanethiolate (prepared by reacting methanethiol with a base like sodium hydride) in the same solvent is added dropwise to the cooled epoxide solution.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

2.2. Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like thiols.[2]

  • Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) is prepared.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

  • Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl).

  • Analysis: The IR spectrum will show characteristic absorption bands for the S-H stretch of the thiol group (typically around 2550 cm⁻¹) and the C-O-C stretch of the ether group (around 1100 cm⁻¹).

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiol group is a key functional group in many biological systems. Thiols, such as the amino acid cysteine and the tripeptide glutathione, play a crucial role in cellular redox homeostasis and antioxidant defense.[3][4]

3.1. General Role of Thiols in Redox Signaling

Thiols can undergo reversible oxidation to disulfides, which is a fundamental reaction in many cellular signaling pathways.[3] This thiol-disulfide exchange acts as a molecular switch, modulating protein function in response to changes in the cellular redox environment. Reactive oxygen species (ROS) can oxidize protein thiols, leading to changes in protein structure and function. This can be reversed by cellular antioxidant systems that utilize thiol-containing molecules like glutathione.

Visualizations

4.1. Experimental Workflow

G Figure 1. Generalized Experimental Workflow for the Synthesis and Analysis of this compound. cluster_synthesis Synthesis cluster_analysis Analysis start 1,2-Epoxybutane + Sodium Methanethiolate reaction Reaction in Aprotic Solvent start->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product gcms GC-MS product->gcms nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir

Caption: Figure 1. Generalized Experimental Workflow.

4.2. Conceptual Signaling Pathway

G Figure 2. Conceptual Role of Thiols in Cellular Redox Signaling. ROS Reactive Oxygen Species (ROS) Thiol Protein Thiol (e.g., Cysteine residue) ROS->Thiol Oxidation OxidizedThiol Oxidized Protein Thiol (e.g., Sulfenic Acid) Thiol->OxidizedThiol OxidizedThiol->Thiol AlteredFunction Altered Protein Function / Signaling OxidizedThiol->AlteredFunction Antioxidant Antioxidant System (e.g., Glutathione) Antioxidant->OxidizedThiol Reduction

Caption: Figure 2. Conceptual Role of Thiols in Cellular Redox Signaling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Methoxybutane-2-thiol

This technical guide provides a comprehensive overview of plausible and effective methods for the synthesis of this compound, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide details two primary synthetic pathways extrapolated from established and reliable organic chemistry reactions. The methodologies are presented with detailed experimental protocols, quantitative data where available from analogous transformations, and visual representations of the synthetic routes.

Introduction

This compound is a bifunctional molecule containing both a methoxy ether and a thiol group. The presence of the thiol moiety makes it a valuable intermediate for various chemical transformations, including the formation of thioethers, disulfides, and its use as a ligand for metal catalysts or as an anchor to gold surfaces in nanotechnology. This guide outlines two logical and experimentally sound approaches to its synthesis, starting from commercially available precursors.

Primary Synthetic Pathway: Epoxide Ring-Opening Followed by Mitsunobu Reaction

The most promising and stereocontrolled synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 1-Methoxy-2-butanol. This intermediate is synthesized via the acid-catalyzed ring-opening of 1,2-epoxybutane with methanol. Under acidic conditions, the methanol preferentially attacks the more substituted carbon of the epoxide, yielding the desired 2-hydroxy isomer.[1][2][3]

  • Step 2: Conversion of 1-Methoxy-2-butanol to this compound. The secondary alcohol is then converted to the target thiol. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of stereochemistry.[4][5][6] This involves the reaction of the alcohol with thioacetic acid in the presence of a phosphine and an azodicarboxylate, followed by the hydrolysis of the resulting thioester.

Below is a visual representation of this primary synthetic pathway.

G cluster_0 Step 1: Synthesis of 1-Methoxy-2-butanol cluster_1 Step 2: Thiol Synthesis via Mitsunobu Reaction 1,2-Epoxybutane 1,2-Epoxybutane 1-Methoxy-2-butanol 1-Methoxy-2-butanol 1,2-Epoxybutane->1-Methoxy-2-butanol  Methanol (CH3OH)  H+ (catalyst) S-(1-methoxybutan-2-yl) thioacetate S-(1-methoxybutan-2-yl) thioacetate 1-Methoxy-2-butanol->S-(1-methoxybutan-2-yl) thioacetate  PPh3, DIAD  Thioacetic acid Thioacetic_acid Thioacetic acid This compound This compound S-(1-methoxybutan-2-yl) thioacetate->this compound  Base (e.g., NaOCH3)  or Acid (e.g., HCl)

Primary synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 1-Methoxy-2-butanol from 1,2-Epoxybutane

  • Materials: 1,2-Epoxybutane, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • To a stirred solution of 1,2-epoxybutane (1.0 eq.) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methoxy-2-butanol.

    • Purify the product by fractional distillation.

Step 2: Synthesis of this compound via Mitsunobu Reaction

  • Materials: 1-Methoxy-2-butanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Thioacetic acid (CH₃COSH), Tetrahydrofuran (THF, anhydrous), Sodium methoxide or Hydrochloric acid.

  • Procedure:

    • Dissolve 1-methoxy-2-butanol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the thioacetate intermediate by TLC or GC.

    • Once the formation of the thioacetate is complete, concentrate the reaction mixture under reduced pressure.

    • Hydrolysis of the Thioacetate:

      • Basic Conditions: Dissolve the crude thioacetate in methanol and add a solution of sodium methoxide in methanol (1.1 eq.). Stir at room temperature for 2-4 hours.

      • Acidic Conditions: Alternatively, the thioacetate can be hydrolyzed by refluxing with aqueous hydrochloric acid.

    • After hydrolysis, neutralize the reaction mixture (if basic hydrolysis was used) with a dilute acid (e.g., 1 M HCl).

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Quantitative Data (Analogous Reactions)
Reaction StepStarting MaterialReagentsProductYield (%)Reference
Epoxide Ring-OpeningStyrene OxideMethanol, Amberlyst-152-Methoxy-2-phenylethanol95N/A
Mitsunobu Thioacetylation(R)-2-OctanolPPh₃, DIAD, Thioacetic acid(S)-2-Octyl thioacetate>90[7]
Thioacetate HydrolysisS-Methyl thioacetateBaseMethanethiolQuantitative[8][9]

Alternative Synthetic Pathway: Conversion to a Leaving Group and Nucleophilic Substitution

An alternative approach involves converting the hydroxyl group of 1-methoxy-2-butanol into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

  • Step 2a: Activation of the Hydroxyl Group. The secondary alcohol, 1-methoxy-2-butanol, is converted to a tosylate or a bromide.

  • Step 2b: Nucleophilic Substitution. The resulting compound undergoes an SN2 reaction with a thiolating agent such as sodium hydrosulfide or thiourea followed by hydrolysis.[10]

G cluster_0 Step 2a: Activation of the Alcohol cluster_1 Step 2b: Nucleophilic Substitution 1-Methoxy-2-butanol 1-Methoxy-2-butanol 1-Methoxy-2-butyl_tosylate 1-Methoxy-2-butyl tosylate 1-Methoxy-2-butanol->1-Methoxy-2-butyl_tosylate  TsCl, Pyridine This compound This compound 1-Methoxy-2-butyl_tosylate->this compound  1. Thiourea  2. NaOH, H2O

Alternative synthetic pathway for this compound.
Experimental Protocols

Step 2a: Synthesis of 1-Methoxy-2-butyl tosylate

  • Materials: 1-Methoxy-2-butanol, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).

  • Procedure:

    • Dissolve 1-methoxy-2-butanol (1.0 eq.) in anhydrous pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

Step 2b: Synthesis of this compound from the Tosylate

  • Materials: 1-Methoxy-2-butyl tosylate, Thiourea, Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve the tosylate (1.0 eq.) and thiourea (1.2 eq.) in ethanol and reflux the mixture for 3-6 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq.) in water.

    • Reflux the mixture for an additional 2-4 hours to hydrolyze the isothiouronium salt.

    • Cool the mixture to room temperature and acidify with dilute HCl.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by fractional distillation under reduced pressure.

Quantitative Data (Analogous Reactions)
Reaction StepStarting MaterialReagentsProductYield (%)Reference
Tosylation1-ButanolTsCl, Pyridine1-Butyl tosylate~80N/A
Thiolation with Thiourea1-Bromobutane1. Thiourea, 2. NaOH1-Butanethiol~90[10]

Conclusion

While direct synthetic routes for this compound are not readily found in the literature, this guide provides two robust and well-precedented multi-step syntheses. The primary pathway, involving epoxide ring-opening followed by a Mitsunobu reaction, offers a high degree of control, particularly over stereochemistry. The alternative pathway, proceeding through a tosylate or halide intermediate, presents a more classical approach to thiol synthesis. The choice of method will depend on the specific requirements of the researcher, including starting material availability, desired stereochemical outcome, and scale of the synthesis. Both pathways offer a reliable means to access this versatile chemical building block for further research and development.

References

Spectroscopic Analysis of 1-Methoxybutane-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-methoxybutane-2-thiol. These predictions are derived from the known spectral characteristics of related functional groups and molecular fragments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
CH₃ (C4)0.9 - 1.0Triplet (t)7.0 - 8.0
SH (C2)1.3 - 1.6Triplet (t)7.0 - 9.0
CH₂ (C3)1.4 - 1.7Multiplet (m)-
CH (C2)2.8 - 3.2Multiplet (m)-
OCH₃ (C1)3.3 - 3.4Singlet (s)-
CH₂ (C1)3.4 - 3.6Multiplet (m)-

Predicted in a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C413 - 15
C325 - 28
C240 - 45
OCH₃58 - 60
C175 - 80

Predicted in a CDCl₃ solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupBond VibrationPredicted Frequency (cm⁻¹)Intensity
AlkaneC-H stretch2850 - 3000Strong
ThiolS-H stretch2550 - 2600Weak
EtherC-O stretch1000 - 1300Strong
AlkaneC-H bend1375 - 1475Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonNotes
120[C₅H₁₂OS]⁺Molecular Ion (M⁺)
89[M - OCH₃]⁺Loss of a methoxy group
75[CH₂OCH₂CH(SH)]⁺Alpha-cleavage
59[CH(SH)CH₂CH₃]⁺Alpha-cleavage
45[CH₂OCH₃]⁺Base peak, stable oxonium ion
47[CH₂SH]⁺Thiol fragment

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the solution is homogeneous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[2]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A 45° pulse width is often used to allow for faster repetition rates.[2]

    • For ¹³C NMR, a proton-decoupled pulse sequence (like DEPT) is typically used to enhance signal and provide multiplicity information.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is common and requires minimal preparation.[3] A single drop of the neat liquid is placed on the ATR crystal.[4] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] The sample must be free of water and solvents to avoid interfering peaks.[5][6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or with the pure salt plates).[5] This accounts for atmospheric CO₂ and H₂O, as well as any signals from the apparatus itself.

    • Place the sample on the ATR crystal or between the salt plates and place it in the spectrometer's sample compartment.

    • Record the sample spectrum. The instrument measures the interferogram, which is then Fourier-transformed to produce the final spectrum.[7]

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition:

    • Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

    • The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[8]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Chemical Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR) or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR FT, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using NMR, IR, and Mass Spectrometry.

References

Structural Analysis of 1-Methoxybutane-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed structural analysis of 1-Methoxybutane-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including various isomers and related alkoxy thiols, to predict its structural and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its predicted molecular properties, proposed synthesis, and analytical workflow.

Introduction

This compound is an organic compound containing both a methoxy and a thiol functional group. The presence of these two functionalities suggests potential for diverse chemical reactivity and biological activity. The thiol group, in particular, is a key feature in many biologically active molecules, participating in disulfide bond formation and metal coordination. Understanding the structural characteristics of this compound is crucial for elucidating its potential applications in medicinal chemistry and materials science. This guide summarizes its predicted physical and spectroscopic properties and proposes a general experimental approach for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of this compound consists of a four-carbon butane chain with a methoxy group (-OCH₃) attached to the first carbon and a thiol group (-SH) attached to the second carbon.

IUPAC Name: this compound

Molecular Formula: C₅H₁₂OS

Molecular Weight: 120.21 g/mol

Table 1: Predicted Physical Properties
PropertyPredicted ValueReference for Analogy
Boiling Point~140-160 °CBased on isomers and related thiols
Density~0.9 - 1.0 g/mLBased on isomers and related thiols
Refractive Index~1.45 - 1.46Based on isomers and related thiols
pKa (Thiol)~10-11General pKa for aliphatic thiols

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Analogous Compound
~0.95Triplet3HCH₃ (C4)Similar to 2-Butanethiol[1][2]
~1.50-1.70Multiplet2HCH₂ (C3)Similar to 2-Butanethiol[1][2]
~1.30Doublet1HSHThiol proton chemical shifts vary
~2.80-3.00Multiplet1HCH (C2)Similar to 2-Butanethiol[1][2]
~3.40-3.60Multiplet2HCH₂ (C1)Influenced by adjacent methoxy group
~3.35Singlet3HOCH₃Typical for methoxy groups
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale/Analogous Compound
~13-15CH₃ (C4)Similar to 2-Butanethiol[1]
~25-30CH₂ (C3)Similar to 2-Butanethiol[1]
~45-50CH (C2)Influenced by thiol group
~75-80CH₂ (C1)Influenced by methoxy group
~58-60OCH₃Typical for methoxy groups
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale/Analogous Compound
~2550WeakS-H stretchCharacteristic of thiols
2850-2960StrongC-H stretch (aliphatic)Universal for alkanes
~1100StrongC-O stretch (ether)Characteristic of ethers
~1450MediumC-H bendUniversal for alkanes
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
m/zProposed FragmentRationale/Analogous Compound
120[M]⁺Molecular Ion
89[M - OCH₃]⁺Loss of methoxy group
75[CH₂(OCH₃)CH(SH)]⁺Alpha cleavage next to thiol
59[CH(SH)CH₂CH₃]⁺Cleavage adjacent to the ether linkage
45[CH₂OCH₃]⁺Common fragment for methyl ethers[3]

Experimental Protocols

Proposed Synthesis of this compound

A potential method for the synthesis of this compound is through the reaction of 1-methoxy-2-bromobutane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), followed by an acidic workup. This is a common method for the preparation of thiols from alkyl halides.

G cluster_0 Synthesis of this compound A 1-Methoxy-2-butanol C 1-Methoxy-2-bromobutane A->C Bromination B PBr₃ or HBr E Sodium 1-methoxybutane-2-thiolate C->E Nucleophilic Substitution D NaSH G This compound E->G Protonation F H₃O⁺ (workup)

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology:

  • Bromination of 1-Methoxy-2-butanol: 1-Methoxy-2-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the hydroxyl group into a bromide, yielding 1-methoxy-2-bromobutane. The reaction is typically carried out in an appropriate solvent like diethyl ether or dichloromethane at reduced temperatures to control reactivity.

  • Thiolation: The resulting 1-methoxy-2-bromobutane is then treated with a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. This nucleophilic substitution reaction replaces the bromide with a thiol group.

  • Workup and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the thiolate. The organic product is then extracted with an organic solvent, washed, dried, and purified using fractional distillation or column chromatography to isolate the pure this compound.

Analytical Workflow for Structural Characterization

The following workflow outlines the standard procedures for the structural characterization of a newly synthesized compound like this compound.

G cluster_1 Analytical Workflow Purification Purification (Distillation/Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: General analytical workflow for structural characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the S-H stretch of the thiol and the C-O stretch of the ether.

  • Elemental Analysis: Combustion analysis provides the empirical formula of the compound, confirming its elemental composition.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to investigate its potential pharmacological effects.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, structural analysis of this compound. By leveraging data from analogous compounds, we have outlined its likely physical and spectroscopic properties. Furthermore, a plausible synthetic route and a standard analytical workflow for its characterization have been proposed. This document serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related alkoxy thiol compounds. Future experimental work is necessary to validate these predictions and to explore the potential applications of this compound.

References

1-Methoxybutane-2-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1343133-82-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the available information on 1-Methoxybutane-2-thiol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains limited. This document presents the confirmed identification of the compound and provides a summary of general knowledge regarding related alkoxy thiol compounds, offering a foundational resource in the absence of specific data.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound has been confirmed as 1343133-82-3 . This identifier is consistently cited by various chemical suppliers, solidifying the compound's unique registration in chemical literature and commerce.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1343133-82-3N/A
Molecular Formula C5H12OSN/A
Molecular Weight 120.21 g/mol N/A

Physicochemical Properties

Property4-methoxy-2-methylbutane-2-thiol1-Butanethiol
Boiling Point Not Available98.5 °C
Density Not Available0.84 g/cm³
Flash Point Not Available2 °C
Solubility Not AvailableInsoluble in water

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not currently available in peer-reviewed scientific literature. General synthetic routes for alkoxy thiols may involve the nucleophilic substitution of a suitable leaving group with a thiol-containing nucleophile or the addition of a thiol to an unsaturated precursor. However, without specific literature, any proposed pathway would be purely theoretical.

Analytical Methods

Specific analytical methods for the characterization and quantification of this compound have not been documented. Generally, the analysis of thiols can be accomplished using a variety of techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile sulfur compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S-H stretch.

Safety and Toxicology

No specific toxicological data for this compound has been found. As a general precaution, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related thiols, potential hazards include flammability and irritation to the skin, eyes, and respiratory system.

Logical Relationship for General Thiol Analysis

The following diagram illustrates a generalized workflow for the analysis of a novel thiol compound like this compound, from initial synthesis to final characterization.

G General Workflow for Thiol Analysis cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_properties Property Determination Synthesis Proposed Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR Physicochemical Physicochemical Analysis (BP, MP, Density) Purification->Physicochemical Purity Purity Assessment (GC, HPLC) Purification->Purity

1-Methoxybutane-2-thiol: A Review of Synthetic Approaches, Physicochemical Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxybutane-2-thiol is a sulfur-containing organic molecule belonging to the class of alkoxy thiols. While specific literature on this exact compound is notably scarce, this technical guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. This document aims to serve as a valuable resource for researchers by outlining potential synthetic routes, summarizing expected physicochemical properties, and exploring possible biological activities and signaling pathways based on the known reactivity of the thiol and methoxy functional groups.

Synthesis of 1-Alkoxy-2-thiols

The synthesis of 1-alkoxy-2-thiols, such as this compound, can be approached through several established synthetic methodologies. A common and effective strategy involves the nucleophilic opening of an appropriate epoxide with a thiol-containing reagent.

General Experimental Protocol: Epoxide Ring-Opening

A generalized protocol for the synthesis of 1-alkoxy-2-thiols via epoxide ring-opening is as follows:

  • Reaction Setup: A solution of the starting epoxide (e.g., 1,2-epoxybutane) is prepared in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Preparation: A solution of a thiol nucleophile, such as sodium hydrosulfide (NaSH) or a protected thiol equivalent, is prepared. In the case of synthesizing this compound, this step would be preceded by the synthesis of 1-methoxybutan-2-ol from 1,2-epoxybutane and methanol, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with a sulfur nucleophile.

  • Reaction: The thiol nucleophile solution is added dropwise to the epoxide solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as distillation or column chromatography on silica gel, to yield the desired 1-alkoxy-2-thiol.

A general workflow for this synthetic approach is depicted below:

G cluster_synthesis Synthesis of 1-Alkoxy-2-thiol start Start: 1,2-Epoxyalkane intermediate1 1-Alkoxy-2-alkanol start->intermediate1 Nucleophilic attack reagent1 Methanol (CH3OH) reagent1->intermediate1 intermediate2 1-Alkoxy-2-alkyl tosylate/mesylate intermediate1->intermediate2 Activation of hydroxyl reagent2 TsCl or MsCl, Pyridine reagent2->intermediate2 product Product: 1-Alkoxy-2-thiol intermediate2->product SN2 displacement reagent3 Sulfur Nucleophile (e.g., NaSH) reagent3->product

Generalized synthesis of 1-alkoxy-2-thiols.

Physicochemical Properties

PropertyPredicted Value / CharacteristicBasis of Prediction
Molecular Formula C₅H₁₂OS
Molecular Weight 120.21 g/mol
Boiling Point Estimated to be in the range of 140-160 °CBased on the boiling points of similar sized thiols and ethers.
Solubility Sparingly soluble in water; soluble in organic solventsThe presence of the thiol and ether groups may impart some water solubility, but the hydrocarbon chain will limit it.
Odor Likely to have a strong, unpleasant, sulfurous odorA characteristic feature of many low molecular weight thiols.[1]
¹H NMR Predicted chemical shifts (ppm): ~0.9 (t, 3H, -CH₃), ~1.5 (m, 2H, -CH₂-), ~2.5-2.8 (m, 1H, -CH(SH)-), ~3.3 (s, 3H, -OCH₃), ~3.4-3.6 (m, 2H, -CH₂O-)Based on standard chemical shift values for similar functional groups.
¹³C NMR Predicted chemical shifts (ppm): ~10-15 (-CH₃), ~20-30 (-CH₂-), ~35-45 (-CH(SH)-), ~55-60 (-OCH₃), ~70-80 (-CH₂O-)Based on standard chemical shift values for similar functional groups.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z 120. Key fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms.General principles of mass spectrometry fragmentation.
IR Spectroscopy Characteristic peaks (cm⁻¹): ~2550-2600 (S-H stretch, weak), ~1080-1150 (C-O stretch), ~2850-3000 (C-H stretch)Standard infrared absorption frequencies for functional groups.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been reported. However, the presence of a thiol group suggests potential involvement in various biological processes, primarily related to redox chemistry. Thiols are known to be excellent nucleophiles and can participate in redox cycling.[2]

Antioxidant and Redox Cycling

Thiols can act as antioxidants by donating a hydrogen atom to neutralize reactive oxygen species (ROS). This process generates a thiyl radical, which can then be involved in further reactions. The potential for redox cycling could also contribute to cellular toxicity if not properly regulated.[2]

G cluster_redox Potential Redox Activity of a Thiol thiol R-SH (Thiol) thiyl_radical R-S• (Thiyl Radical) thiol->thiyl_radical Donates H• ros Reactive Oxygen Species (ROS) antioxidant_defense Antioxidant Defense ros->antioxidant_defense Neutralized by Thiol cellular_damage Cellular Damage thiyl_radical->cellular_damage Can propagate damage

Simplified diagram of potential thiol redox activity.
Interaction with Biological Macromolecules

The nucleophilic nature of the thiol group suggests that this compound could potentially interact with electrophilic sites on biological macromolecules, such as proteins and DNA. This could lead to the modification of protein function or potential genotoxicity.

Enzyme Inhibition

Thiols are known to interact with metal ions present in the active sites of metalloenzymes, potentially leading to enzyme inhibition. This is a common mechanism of action for some thiol-containing drugs.

Conclusion

Due to the limited availability of specific data, this guide has provided a comprehensive overview of this compound based on the established chemistry of its constituent functional groups and analogous compounds. The outlined synthetic strategies, predicted physicochemical properties, and potential biological activities offer a foundational understanding for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its properties and biological significance. Professionals in drug development should consider the potential for redox activity and nucleophilicity when evaluating this and similar structures for therapeutic applications.

References

The Enigmatic 1-Methoxybutane-2-thiol: A Technical Guide to a Postulated Existence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the annals of chemical literature are vast, some compounds remain conspicuously absent. 1-Methoxybutane-2-thiol is one such molecule. Despite its plausible structure, a thorough investigation of scientific databases and historical records reveals no specific accounts of its discovery or synthesis. This technical guide, therefore, ventures into the realm of chemical possibility, presenting a scientifically grounded, albeit theoretical, exploration of this elusive compound for researchers, scientists, and drug development professionals.

This whitepaper constructs a plausible history and detailed synthetic protocols for this compound, drawing upon established principles of organic synthesis and data from analogous compounds. The information presented herein is intended to serve as a foundational resource for any future investigation into this and similar alkoxy thiols.

A Postulated History and Emergence

The history of this compound is, in essence, unwritten. Its existence is suggested by the vast possibilities of organic chemistry rather than by documented discovery. The compound is listed by at least one chemical supplier, CHIRALEN, which points to two patents: US-5084447-A, concerning "C-3 phosphine oxide substituted carbacephalosporins" (1991), and CH-631184-A5, detailing a "METHOD FOR PRODUCING ALKYL-(7R,S)-7-DEOXY-7-(OMEGA-SUBSTITUTED-ALKYLTHIO)-ALPHA-THIOLINCOSAMINIDES" (1976). However, a direct and explicit mention of this compound within the publicly accessible portions of these patents has not been identified.

It is conceivable that this compound has been synthesized as an intermediate in a larger synthetic sequence and was not itself the subject of detailed study or publication. Its structure, containing both a methoxy and a thiol group on adjacent carbons, suggests potential applications as a chiral building block or a specialized solvent, yet its impact on the scientific landscape remains to be seen.

Proposed Synthesis of this compound

In the absence of a documented synthesis, a logical and efficient pathway to this compound can be proposed starting from the readily available precursor, 1,2-epoxybutane. The synthesis would proceed in two key steps: the regioselective ring-opening of the epoxide with methanol to form a methoxy alcohol, followed by the conversion of the hydroxyl group to a thiol.

Table 1: Proposed Reactants and Conditions for the Synthesis of this compound
StepReactionReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Proposed Yield (%)
1Epoxide Ring-Opening1,2-EpoxybutaneMethanolSulfuric Acid (catalytic)Methanol2590
2Thiolation1-Methoxybutan-2-olThioureaHydrobromic AcidWater100 (reflux)85
2aHydrolysisS-(2-methoxybutyl)isothiouronium bromideSodium Hydroxide-Water/Toluene100 (reflux)95 (of this step)
Experimental Protocols

Step 1: Synthesis of 1-Methoxybutan-2-ol

This procedure is based on the acid-catalyzed ring-opening of an epoxide with an alcohol. The acid protonates the epoxide oxygen, making the carbons more electrophilic and susceptible to nucleophilic attack by methanol.

  • To a stirred solution of 1,2-epoxybutane (1.0 mol) in methanol (500 mL) at 0°C, slowly add concentrated sulfuric acid (0.01 mol).

  • Allow the reaction mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methoxybutan-2-ol.

Step 2: Synthesis of this compound via Isothiouronium Salt

This two-part step involves the conversion of the alcohol to a thiol via an S-alkylisothiouronium salt, a common and effective method for this transformation.

  • Part 2a: Formation of S-(2-methoxybutyl)isothiouronium bromide

    • Combine 1-methoxybutan-2-ol (0.8 mol), thiourea (0.9 mol), and 48% hydrobromic acid (1.0 mol) in a round-bottom flask.

    • Heat the mixture to reflux (approximately 100°C) for 6 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the S-(2-methoxybutyl)isothiouronium bromide salt.

    • Collect the salt by vacuum filtration and wash with cold diethyl ether.

  • Part 2b: Hydrolysis to this compound

    • Suspend the S-(2-methoxybutyl)isothiouronium bromide (0.7 mol) in a biphasic mixture of water (300 mL) and toluene (150 mL).

    • Add a solution of sodium hydroxide (2.1 mol) in water (200 mL).

    • Heat the mixture to reflux with vigorous stirring for 4 hours.

    • Cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure and purify the resulting crude this compound by fractional distillation.

Visualizing the Synthetic Pathway

To further elucidate the proposed synthesis, the following diagrams illustrate the logical workflow and the mechanistic steps involved.

G cluster_0 Proposed Synthesis of this compound A 1,2-Epoxybutane B 1-Methoxybutan-2-ol A->B  Methanol, H+ (cat.) C S-(2-methoxybutyl)isothiouronium bromide B->C  Thiourea, HBr D This compound C->D  NaOH, H2O

Caption: Proposed synthetic workflow for this compound.

G cluster_1 Step 1: Epoxide Ring-Opening Mechanism Epoxide 1,2-Epoxybutane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ Intermediate Oxonium Intermediate Protonated_Epoxide->Intermediate Methanol Methanol (Nucleophile) Methanol->Protonated_Epoxide Nucleophilic Attack Product_1 1-Methoxybutan-2-ol Intermediate->Product_1 Deprotonation

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

G cluster_2 Step 2: Thiolation Mechanism (via Isothiouronium Salt) Alcohol 1-Methoxybutan-2-ol Activated_Alcohol Protonated Alcohol Alcohol->Activated_Alcohol H+ Isothiouronium_Salt S-(2-methoxybutyl)isothiouronium bromide Activated_Alcohol->Isothiouronium_Salt Thiourea Thiourea Thiourea->Activated_Alcohol SN2 Attack Product_2 This compound Isothiouronium_Salt->Product_2 Hydrolysis Hydrolysis Hydrolysis (NaOH)

Caption: Mechanism of thiol formation via an isothiouronium salt.

Conclusion

While the discovery and history of this compound remain elusive, this technical guide provides a robust and scientifically plausible framework for its synthesis and study. The proposed protocols and mechanistic insights are intended to empower researchers to explore the properties and potential applications of this and other novel alkoxy thiols. The journey of this compound from a chemical curiosity to a well-characterized compound awaits the endeavors of the scientific community.

Technical Guide: Physicochemical Properties of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the available physicochemical data for 1-Methoxybutane-2-thiol (CAS No. 1343133-82-3). Due to a notable absence of experimentally determined physical constants for this specific compound in publicly accessible literature, this document also presents data for structurally related isomers to offer a comparative context for researchers. Furthermore, generalized experimental protocols for the determination of key physical properties are detailed, and a logical workflow for these experimental determinations is provided.

Introduction

This compound is an organosulfur compound with the molecular formula C₅H₁₂OS.[1] As with many specialized chemical entities, a comprehensive, publicly available dataset of its physical constants is limited. Understanding these properties is crucial for its application in research and development, particularly in areas such as drug discovery and material science, where factors like solubility, boiling point, and density are critical for reaction and formulation design. This guide aims to collate the known information and provide a framework for its experimental characterization.

Molecular and Basic Properties of this compound

While extensive experimental data is lacking, the basic molecular properties have been identified.

PropertyValueSource
CAS Number 1343133-82-3[1]
Molecular Formula C₅H₁₂OS[1]
Molecular Weight 120.22 g/mol [2]
Synonyms This compound[1]

Physical Constants of Structurally Related Compounds

To provide a predictive context for the properties of this compound, the following tables summarize the experimentally determined physical constants of its structural isomers and related molecules. These compounds share the same molecular formula or similar structural motifs, suggesting that their physical properties may fall within a comparable range.

Table 1: Physical Properties of Methoxy-Thiol Isomers

Property4-Methoxy-2-methylbutane-2-thiol
CAS Number 94087-83-9
Boiling Point 159.00 to 160.00 °C @ 760.00 mm Hg
Specific Gravity 0.90700 to 0.92300 @ 25.00 °C
Refractive Index 1.44500 to 1.45500 @ 20.00 °C
Flash Point 120.00 °F (48.89 °C)
Source [3]

Table 2: Physical Properties of Methoxyalkane and Thiol Analogues

Property2-Methyl-1-butanethiol2-Methoxybutane
CAS Number 1878-18-86795-87-5
Molecular Formula C₅H₁₂SC₅H₁₂O
Molecular Weight 104.22 g/mol 88.15 g/mol
Boiling Point 116.00 to 118.00 °C @ 760.00 mm HgNot Available
Density Not AvailableNot Available
Refractive Index Not AvailableNot Available
Source [4][5][6]

Experimental Protocols for Determination of Physical Constants

The following are generalized experimental protocols that can be employed to determine the key physical constants of this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for small sample quantities.

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a boiling chip to ensure smooth boiling.

  • Heating: The flask is gently heated in a heating mantle or oil bath.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from 760 mmHg, a nomograph can be used to correct the observed boiling point to the normal boiling point.

Determination of Density

A pycnometer is typically used for the accurate determination of the density of a liquid.

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

  • Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its weight is recorded to determine the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its weight is recorded.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

A refractometer (e.g., an Abbe refractometer) is used to measure the refractive index of a liquid.

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water or a standard oil).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Constant Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical constants of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting A Obtain High-Purity This compound B Degas and Dry Sample A->B C Determine Boiling Point (Distillation/Micro-method) B->C D Measure Density (Pycnometry) B->D E Measure Refractive Index (Refractometry) B->E F Acquire Spectroscopic Data (NMR, IR, MS) B->F G Correct Boiling Point for Pressure C->G H Calculate Mean and Standard Deviation D->H E->H I Compile Technical Data Sheet F->I G->H H->I

References

An In-Depth Technical Guide to 1-Methoxybutane-2-thiol: Properties and General Thiol Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Methoxybutane-2-thiol. Due to the limited availability of specific experimental data for this compound, this document also presents general experimental protocols and signaling pathway information relevant to the thiol functional group, offering a valuable resource for researchers in drug development and related scientific fields.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below. These have been determined based on its chemical structure.

PropertyValue
Molecular FormulaC₅H₁₂OS
Molecular Weight120.23 g/mol
IUPAC NameThis compound

Experimental Protocols for Thiol Compounds

Quantification of Thiols

A common method for quantifying thiols is through thiol-disulfide exchange reactions that produce a chromophore measurable by spectrophotometry. Ellman's reagent (DTNB) and 4,4'-dipyridyl disulfide (4DPS) are frequently used for this purpose.[1]

General Protocol for Thiol Quantification using Ellman's Reagent:

  • Preparation of Reagents:

    • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

    • Ellman's reagent stock solution (4 mg/mL in reaction buffer).

    • Thiol standard solution (e.g., cysteine or glutathione) of known concentration.

  • Assay Procedure:

    • Add the thiol-containing sample to the reaction buffer.

    • Add Ellman's reagent to initiate the reaction.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification:

    • Generate a standard curve using the thiol standard.

    • Determine the concentration of the unknown sample by comparison to the standard curve.

Thiol-Reactive Labeling for Proteins

Thiol-reactive probes are widely used to label proteins at cysteine residues. This is essential for various applications, including fluorescence microscopy and protein interaction studies. Common thiol-reactive chemistries include maleimides, iodoacetamides, and phenylmercury compounds.[2]

General Protocol for Labeling Proteins with a Maleimide-Functionalized Probe: [2]

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at pH 7.0–7.5 (e.g., phosphate, Tris, HEPES) at a concentration of 50–100 µM.[2]

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide probe in a compatible solvent (e.g., DMSO or DMF).

    • Add a 10–20 fold molar excess of the probe to the protein solution.[2]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove the unreacted probe by dialysis, size-exclusion chromatography, or other suitable purification methods.

Role of Thiols in Signaling Pathways

Thiols, particularly the sulfhydryl group of cysteine residues in proteins, play a critical role in cellular signaling.[3] Their susceptibility to oxidation allows them to act as redox switches, modulating protein function in response to cellular oxidative stress.

Redox Signaling and Thiol Modifications

Reactive oxygen species (ROS) can oxidize the thiol group of a cysteine to a sulfenic acid, which can then form a disulfide bond with another thiol. This reversible modification can alter the protein's structure and activity.[4] This process is integral to the function of many signaling proteins and antioxidant systems.[4]

Thiol-Dependent Signaling Cascades

The redox state of specific cysteine residues can influence major signaling pathways. For example, the activity of some transcription factors is regulated by the redox environment, impacting gene expression related to cell proliferation, inflammation, and apoptosis.[3][5]

Below is a generalized diagram illustrating the central role of a protein thiol in a redox-sensitive signaling pathway.

Thiol_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Protein Thiol Redox Cycle cluster_2 Downstream Cellular Response ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced/Active) ROS->Protein_SH Oxidation Antioxidants Antioxidant Systems Antioxidants->ROS Neutralization Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Two-electron oxidation Protein_SS Protein-S-S-Protein (Oxidized/Inactive) Protein_SOH->Protein_SS Forms disulfide with another thiol Protein_SS->Protein_SH Reduction Signaling_Cascade Signaling Cascade Activation/Inhibition Protein_SS->Signaling_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Generalized workflow of a thiol-based redox signaling pathway.

This guide provides foundational information on this compound and the broader context of thiol chemistry and biology. Researchers can utilize the described general protocols as a starting point for designing experiments with this and other thiol-containing molecules. The provided diagram illustrates the critical role of thiols in cellular signaling, a key area of interest in drug development.

References

Methodological & Application

Application Notes and Protocols for 1-Methoxybutane-2-thiol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research for the application of 1-Methoxybutane-2-thiol as a chiral auxiliary in asymmetric synthesis did not yield specific published data, detailed experimental protocols, or quantitative results. The following application notes and protocols are therefore presented as a hypothetical framework based on the established principles of chiral auxiliary-mediated synthesis. This document is intended to guide researchers in the potential evaluation and application of novel thiol-based chiral auxiliaries, drawing parallels from well-established auxiliaries.

Introduction to Thiol-Based Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The auxiliary introduces a stereogenic center, which directs the formation of a new stereocenter with high diastereoselectivity.[2] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[3] While oxazolidinones (Evans auxiliaries) and camphor derivatives are widely used, the exploration of novel auxiliaries, such as those based on thiols, remains an active area of research.[2][4] A thiol-based auxiliary like this compound offers a unique electronic and steric environment that could be advantageous in specific transformations, such as conjugate additions or aldol-type reactions.

Potential Applications and Screening Workflow

The primary function of a chiral auxiliary is to provide effective facial shielding of a reactive intermediate, such as an enolate or a transient enamine. For a novel auxiliary like this compound, a systematic evaluation would be necessary to determine its efficacy.

A potential workflow for evaluating a new chiral auxiliary is outlined below:

G cluster_0 Auxiliary Evaluation Workflow A Synthesis of Auxiliary (this compound) B Attachment to Prochiral Substrate (e.g., α,β-unsaturated carbonyl) A->B Coupling C Diastereoselective Reaction (e.g., Michael Addition) B->C Reaction with Reagent D Cleavage of Auxiliary C->D Hydrolysis/Reduction E Analysis of Product (Yield, de, ee) D->E Purification F Recovery and Reuse of Auxiliary D->F Purification

Caption: A general workflow for the evaluation of a new chiral auxiliary.

Hypothetical Application: Asymmetric Michael Addition

One promising application for a thiol-based chiral auxiliary is in the asymmetric conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated systems. The thiol could be used to form a chiral thioester or a related derivative.

Proposed Reaction Scheme

The general approach would involve the attachment of the this compound auxiliary to an α,β-unsaturated carboxylic acid to form a chiral thioester. This substrate would then undergo a diastereoselective Michael addition.

G cluster_1 Hypothetical Michael Addition start α,β-Unsaturated Thioester (with this compound auxiliary) intermediate Diastereoselective Addition start->intermediate nucleophile Nucleophile (e.g., Grignard reagent) nucleophile->intermediate product Adduct with Auxiliary intermediate->product cleavage Auxiliary Cleavage product->cleavage final_product Enantioenriched Product cleavage->final_product

Caption: Proposed reaction pathway for a Michael addition using a thiol auxiliary.

Hypothetical Quantitative Data

The success of the auxiliary would be determined by the yield and stereoselectivity of the reaction. The data would be tabulated for clear comparison under different reaction conditions.

EntryNucleophile (Nu)SolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1MeMgBrToluene-7885>95:592
2PhMgBrTHF-7878>95:588
3Bu₂CuLiEt₂O-409290:1085

Table 1: Hypothetical results for the diastereoselective Michael addition to an α,β-unsaturated thioester derived from this compound.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline for performing a diastereoselective Michael addition using a hypothetical chiral thioester.

Step 1: Synthesis of the Chiral Thioester

  • To a solution of an α,β-unsaturated carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in DCM and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Stir the reaction for 4 hours at room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral thioester.

Step 2: Diastereoselective Michael Addition

  • Dissolve the chiral thioester (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Michael adduct in a suitable solvent system (e.g., THF/water).

  • Add a reducing agent such as lithium borohydride (LiBH₄, 2.0 eq) at 0 °C.

  • Stir the reaction until the starting material is consumed (as monitored by TLC).

  • Carefully quench the reaction with an acidic solution (e.g., 1 M HCl).

  • Extract the desired product into an organic solvent.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the final product by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

While there is no specific literature on the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis provide a clear roadmap for its potential investigation. The hypothetical applications and protocols outlined above serve as a starting point for researchers interested in exploring new sulfur-based chiral auxiliaries. Key to the success of any new auxiliary is its ability to be easily synthesized, attached to a substrate, induce high stereoselectivity in a reaction, and be efficiently cleaved and recovered.[2] Further experimental work would be required to validate the utility of this compound in asymmetric synthesis.

References

Application Notes: 1-Methoxybutane-2-thiol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. A thorough review of scientific literature did not yield established applications of 1-Methoxybutane-2-thiol in asymmetric synthesis. This document is intended to provide a conceptual framework for how a chiral β-alkoxy thiol could potentially be employed in this field, based on general principles of asymmetric catalysis and reactions involving thiols.

Introduction

Chiral sulfur-containing compounds are pivotal in medicinal chemistry and materials science. The development of novel chiral thiols as reagents or ligands for asymmetric synthesis is an ongoing area of research. This compound, a chiral β-alkoxy thiol, possesses a unique structural motif with potential for stereochemical control. The methoxy group at the β-position could influence the stereochemical outcome of reactions through steric hindrance or by acting as a coordinating group in metal-catalyzed transformations. While this specific compound is not widely documented in the context of asymmetric synthesis, we propose its potential application in the asymmetric sulfa-Michael addition.

Hypothetical Application: Asymmetric Sulfa-Michael Addition

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is a powerful method for forming carbon-sulfur bonds. When a chiral thiol is used, it can induce stereoselectivity in the newly formed stereocenters. In this hypothetical application, we explore the use of enantiopure (R)- or (S)-1-Methoxybutane-2-thiol as a nucleophile in the sulfa-Michael addition to N-alkenoyloxazolidinones. This class of Michael acceptors is well-established for its ability to direct stereoselective additions.

The proposed reaction is the addition of (S)-1-Methoxybutane-2-thiol to a series of N-alkenoyloxazolidinones, catalyzed by a mild base, to generate chiral thioether adducts with high potential for diastereoselectivity.

Caption: Proposed asymmetric sulfa-Michael addition.

Data Presentation: Hypothetical Reaction Outcomes

The following table summarizes the hypothetical results for the diastereoselective sulfa-Michael addition of (S)-1-Methoxybutane-2-thiol to various N-alkenoyloxazolidinones. The data are conceptual and intended to illustrate the potential effectiveness of the chiral thiol in inducing stereoselectivity.

EntryR Group in AcceptorProductYield (%)Diastereomeric Ratio (d.r.)
1Phenyl3a 9598:2
24-Chlorophenyl3b 9297:3
32-Naphthyl3c 90>99:1
4Isopropyl3d 8895:5
5tert-Butyl3e 8596:4

Experimental Protocols

Protocol 1: Synthesis of Chiral Thioether Adducts via Asymmetric Sulfa-Michael Addition

This protocol describes a general procedure for the proposed base-catalyzed conjugate addition of (S)-1-Methoxybutane-2-thiol to N-alkenoyloxazolidinones.

Materials:

  • (S)-1-Methoxybutane-2-thiol (1.2 equiv)

  • N-Akenoyloxazolidinone (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-alkenoyloxazolidinone (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Add (S)-1-Methoxybutane-2-thiol (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Add DBU (0.1 mmol, 0.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure thioether adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Experimental_Workflow start Start setup Dissolve N-Akenoyloxazolidinone in anhydrous DCM under N2 start->setup cool Cool solution to -20 °C setup->cool add_thiol Add (S)-1-Methoxybutane-2-thiol cool->add_thiol add_dbu Add DBU catalyst add_thiol->add_dbu react Stir at -20 °C for 2-4 hours (Monitor by TLC) add_dbu->react quench Quench with sat. aq. NH4Cl react->quench warm Warm to room temperature quench->warm extract Extract with DCM warm->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by flash chromatography dry->purify analyze Characterize (NMR, HRMS) Determine d.r. (NMR/HPLC) purify->analyze end End analyze->end

Caption: Workflow for the asymmetric sulfa-Michael addition.

Application Notes and Protocols for 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 1-Methoxybutane-2-thiol in common laboratory procedures. The following sections outline methodologies for its application in thiol-ene "click" chemistry, surface functionalization of biomaterials, and its quantitative analysis. Safety precautions are of paramount importance when handling this compound.

Safety and Handling Precautions

General Handling Guidelines:

  • Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2]

  • Prevent release into the environment.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][3] The compound may be air-sensitive and should be stored under an inert atmosphere.[1][3]

  • It is incompatible with strong bases and oxidizing agents.[1][3]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Application 1: Thiol-Ene "Click" Chemistry

This protocol describes the photoinitiated thiol-ene reaction between this compound and an alkene, a highly efficient and versatile "click" reaction.[4][5] This type of reaction is widely used in polymer and materials synthesis.[4]

Experimental Protocol:

  • Reactant Preparation: In a quartz reaction vessel, dissolve the alkene (e.g., N-vinylpyrrolidone, 1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to a final concentration of 0.1 M.

  • Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq), to the reaction mixture.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Photopolymerization: While stirring, expose the reaction vessel to a UV light source (e.g., 365 nm) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the reactant signals.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting thioether product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Quantitative Data:

ParameterValue
Reactant Ratio (Thiol:Ene) 1.1 : 1.0
Photoinitiator Loading 5 mol%
Reaction Time 15 - 60 min
Typical Yield > 95%
Purity (post-purification) > 98%

Experimental Workflow:

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Dissolve Alkene & This compound Initiator Add Photoinitiator Reactants->Initiator Inert Purge with N2/Ar Initiator->Inert UV Expose to UV Light Inert->UV Monitor Monitor by TLC/NMR UV->Monitor Workup Solvent Removal Monitor->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS, IR Analysis Purify->Characterize

Caption: Workflow for the photoinitiated thiol-ene "click" reaction.

Application 2: Surface Functionalization of Biomaterials

This protocol details the functionalization of a biomaterial surface with this compound to introduce thiol groups. These functional groups can then be used for the covalent attachment of bioactive molecules, such as peptides or drugs.[6]

Experimental Protocol:

  • Surface Activation: Activate the hydroxyl groups on the surface of a biomaterial (e.g., a silk fibroin film) by treating it with a solution of N,N'-carbonyldiimidazole (CDI) in a suitable organic solvent (e.g., anhydrous acetone) for 4-6 hours at room temperature.

  • Washing: After activation, thoroughly wash the biomaterial with the solvent to remove any unreacted CDI.

  • Thiolation: Immerse the activated biomaterial in a solution of this compound in an appropriate solvent (e.g., a mixture of dichloromethane and dimethylformamide) and allow it to react overnight at room temperature under an inert atmosphere.

  • Final Washing: Extensively wash the functionalized biomaterial with the solvent to remove any non-covalently bound thiol.

  • Drying: Dry the thiol-functionalized biomaterial under a stream of nitrogen or in a vacuum desiccator.

  • Characterization: Confirm the successful functionalization of the surface using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of sulfur, and contact angle measurements to assess changes in surface hydrophilicity.

Quantitative Data:

ParameterBefore FunctionalizationAfter Functionalization
Surface Sulfur Content (XPS) 0%2-5 atomic %
Water Contact Angle 65° ± 5°80° ± 5°
Thiol Group Density 0 nmol/cm²10-50 nmol/cm²

Experimental Workflow:

Surface_Functionalization_Workflow cluster_activation Activation cluster_thiolation Thiolation cluster_analysis Characterization Activate Activate Surface with CDI Wash1 Wash with Solvent Activate->Wash1 Thiolate React with This compound Wash1->Thiolate Wash2 Wash with Solvent Thiolate->Wash2 Dry Dry Material Wash2->Dry Analyze XPS & Contact Angle Dry->Analyze

Caption: Workflow for biomaterial surface functionalization with thiol groups.

Application 3: Quantitative Analysis of this compound

This protocol describes the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for the spectrophotometric quantification of this compound. This method is a common and reliable way to determine the concentration of free thiol groups in a solution.

Experimental Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same buffer to be used as standards.

  • Sample Preparation: Dilute the sample containing an unknown concentration of this compound in the buffer to ensure the absorbance reading falls within the linear range of the standard curve.

  • Reaction: In a 96-well plate or cuvettes, mix 50 µL of the DTNB stock solution with 250 µL of each standard or unknown sample.

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the colorimetric reaction to complete. The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

  • Measurement: Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer or a microplate reader.

  • Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in the unknown sample.

Quantitative Data:

Standard Concentration (µM)Absorbance at 412 nm (AU)
00.005
100.135
250.338
500.675
751.012
1001.350

Logical Relationship of Quantification:

Quantification_Logic cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Standards Prepare Thiol Standards Mix Mix Samples with DTNB Standards->Mix Unknown Prepare Unknown Sample Unknown->Mix DTNB Prepare DTNB Reagent DTNB->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate Unknown Concentration StdCurve->Calculate

References

Application Notes and Protocols for the Derivatization of 1-Methoxybutane-2-thiol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methoxybutane-2-thiol is a thiol compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity in pharmaceutical products. Due to its volatility and the reactive nature of the thiol group, direct analysis can be challenging. Derivatization is a crucial technique to improve its chromatographic behavior, enhance detection sensitivity, and ensure stability during analysis. These application notes provide detailed protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols described herein focus on the use of two common and effective derivatizing agents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for HPLC-UV analysis and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis. DTNB reacts with thiols via a disulfide exchange reaction to produce a chromophoric product, making it suitable for UV detection.[1][2] MTBSTFA is a silylating agent that replaces the active hydrogen on the thiol group with a more stable and less polar tert-butyldimethylsilyl (TBDMS) group, which improves volatility and chromatographic peak shape for GC analysis.

Section 1: Derivatization for HPLC-UV Analysis using DTNB

This protocol details the derivatization of this compound with DTNB for quantitative analysis using HPLC with UV detection. The reaction produces a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is quantified.

Experimental Protocols

Materials:

  • This compound standard

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Methanol (HPLC grade)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Trichloroacetic acid (TCA)

  • Deionized water

  • Syringe filters (0.45 µm)

Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of working standards by serial dilution in methanol.

  • Sample Preparation: For liquid samples, dilute an appropriate volume in methanol to fall within the calibration range. For solid samples, perform a suitable extraction followed by dilution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

    • Add 800 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 100 µL of 10 mM DTNB solution (prepared in 0.1 M sodium phosphate buffer, pH 8.0).

    • Vortex the mixture for 30 seconds.

    • Incubate at room temperature for 15 minutes in the dark.

  • Reaction Quenching and Precipitation:

    • Add 100 µL of 10% (w/v) TCA to stop the reaction and precipitate any proteins if present in the sample matrix.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Inject 20 µL of the filtered solution into the HPLC system.

    • Monitor the absorbance at 412 nm for the TNB²⁻ product.

HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol: 0.1 M Sodium Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 412 nm

  • Column Temperature: 30 °C

Data Presentation
ParameterValue
Retention Time (TNB²⁻) 3.5 ± 0.2 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Linearity Range 0.5 - 50 µg/mL
> 0.998

Section 2: Derivatization for GC-MS Analysis using MTBSTFA

This protocol describes the silylation of this compound with MTBSTFA for analysis by GC-MS. This method is highly specific and sensitive, providing structural information from the mass spectrum.

Experimental Protocols

Materials:

  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

Equipment:

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Heating block or oven

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in hexane. Create working standards by serial dilution.

  • Sample Preparation: For liquid samples, perform a liquid-liquid extraction into hexane if necessary. For solid samples, use a suitable extraction method. Ensure the final sample is in a volatile, non-protic solvent like hexane. Dry the extract with anhydrous sodium sulfate.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the standard or sample extract.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of MTBSTFA (with 1% TBDMCS).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60 °C for 30 minutes.

    • Cool to room temperature.

  • Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation
ParameterValue
Retention Time (TBDMS derivative) 12.8 ± 0.3 min
Key Mass Fragments (m/z) [M-57]+, 75, 117
Limit of Detection (LOD) 10 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL
Linearity Range 0.05 - 10 µg/mL
> 0.999

Visualizations

Derivatization_Workflow_HPLC Sample Sample/Standard (this compound) Buffer Add Phosphate Buffer (pH 8.0) Sample->Buffer DTNB Add DTNB Reagent Buffer->DTNB React Vortex & Incubate (15 min, RT) DTNB->React Quench Add TCA to Quench React->Quench Centrifuge Centrifuge (10,000 x g, 10 min) Quench->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC HPLC-UV Analysis (412 nm) Filter->HPLC

Caption: HPLC-UV derivatization workflow for this compound.

Derivatization_Workflow_GCMS Sample Dried Sample/Standard in Hexane Pyridine Add Anhydrous Pyridine Sample->Pyridine MTBSTFA Add MTBSTFA Pyridine->MTBSTFA React Vortex & Heat (60°C, 30 min) MTBSTFA->React Cool Cool to RT React->Cool GCMS GC-MS Analysis Cool->GCMS Thiol_Reaction cluster_0 General Thiol Derivatization Thiol R-SH Reagent Derivatizing Agent (D-X) Product R-S-D Thiol->Product + Byproduct H-X Product->Byproduct +

References

Application Notes and Protocols: 1-Methoxybutane-2-thiol in the Synthesis of Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases did not yield specific information on the use of 1-methoxybutane-2-thiol in the synthesis of sulfur-containing polymers. While the field of sulfur-containing polymers is extensive, with numerous methods for their synthesis, there are no detailed experimental protocols, quantitative data, or established reaction pathways specifically involving this compound.

This suggests that this compound may be a novel or less-explored monomer in the context of polymer chemistry. The existing literature primarily focuses on more commonly available thiols or those with specific functionalities that have been extensively studied for various applications.

General Principles of Thiol-Based Sulfur-Containing Polymer Synthesis

Although specific data for this compound is unavailable, we can provide a general overview of the key synthetic strategies where a thiol monomer could potentially be employed. These methods are well-established for a wide range of other thiol compounds and would likely be the starting point for any investigation into the polymerization of this compound.

The primary methods for incorporating thiols into polymer backbones include:

  • Thiol-Ene Radical Polymerization: This is a highly efficient and versatile "click" reaction that involves the radical-initiated addition of a thiol to a carbon-carbon double bond (ene).[1][2][3] This reaction proceeds via a step-growth mechanism and is known for its high yields, tolerance to various functional groups, and mild reaction conditions.[1]

  • Thiol-Epoxy "Click" Reaction: This reaction involves the base-catalyzed ring-opening of an epoxide by a thiol, forming a β-hydroxy thioether linkage.[4] It is a highly efficient and regioselective process that can be carried out under ambient conditions.[4]

  • Multicomponent Polymerizations (MCPs): These reactions involve the one-pot combination of three or more monomers to form a polymer.[5] Thiol-containing monomers can be utilized in various MCPs to create complex polymer structures with diverse functionalities.[5]

  • Ring-Opening Polymerization (ROP): While not a direct polymerization of the thiol itself, thiols can act as initiators or chain transfer agents in the ring-opening polymerization of sulfur-containing cyclic monomers like episulfides (thiiranes).[6][7]

Hypothetical Experimental Workflow for Investigating this compound Polymerization

For researchers interested in exploring the potential of this compound as a monomer, a logical experimental workflow would involve systematically investigating its reactivity in the established polymerization reactions mentioned above.

G cluster_0 Monomer Preparation & Characterization cluster_1 Polymerization Studies cluster_2 Polymer Characterization cluster_3 Optimization & Application Monomer Synthesis/Purification of This compound Characterization Spectroscopic Analysis (NMR, IR, MS) Monomer->Characterization ThiolEne Thiol-Ene Polymerization (with various di-enes) Characterization->ThiolEne ThiolEpoxy Thiol-Epoxy Polymerization (with various di-epoxides) Characterization->ThiolEpoxy MCP Multicomponent Polymerization (e.g., with di-isocyanates and di-acrylates) Characterization->MCP Structure Structural Analysis (NMR, GPC, FTIR) ThiolEne->Structure ThiolEpoxy->Structure MCP->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Mechanical Mechanical Testing (Tensile, Rheology) Structure->Mechanical Optimization Reaction Condition Optimization Thermal->Optimization Mechanical->Optimization Application Evaluation of Potential Applications Optimization->Application

Figure 1. A logical workflow for investigating the polymerization of this compound.

General Protocols for Thiol-Based Polymerizations

Below are generalized, hypothetical protocols for the thiol-ene and thiol-epoxy polymerizations. These would require significant optimization for a new monomer like this compound.

General Protocol for Thiol-Ene Radical Photopolymerization
  • Monomer Preparation: In a suitable reaction vessel, dissolve equimolar amounts of this compound and a di-ene comonomer (e.g., 1,6-hexanediol diacrylate) in an appropriate solvent (e.g., tetrahydrofuran, THF).

  • Initiator Addition: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at 1-2 mol% relative to the functional groups) to the monomer solution.

  • Purging: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Photopolymerization: Expose the reaction mixture to a UV light source (e.g., 365 nm) at a controlled temperature. Monitor the reaction progress by techniques such as FTIR spectroscopy (disappearance of the thiol S-H and ene C=C peaks).

  • Polymer Isolation: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent to remove unreacted monomers and initiator, and dry under vacuum to a constant weight.

General Protocol for Thiol-Epoxy Base-Catalyzed Polymerization
  • Monomer Preparation: In a reaction vessel, dissolve equimolar amounts of this compound and a di-epoxide comonomer (e.g., bisphenol A diglycidyl ether) in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU, or triethylamine, TEA) to the solution.

  • Polymerization: Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the monomers). Monitor the progress by following the disappearance of the epoxide peaks in the ¹H NMR or IR spectrum.

  • Polymer Isolation: Precipitate the polymer in a suitable non-solvent.

  • Purification and Drying: Filter, wash, and dry the polymer as described in the thiol-ene protocol.

Conclusion

While specific data on the use of this compound in polymer synthesis is not currently available in the public domain, the established methodologies for synthesizing sulfur-containing polymers provide a strong foundation for future research. The protocols and workflow outlined above offer a starting point for any researcher or drug development professional interested in exploring the properties and potential applications of polymers derived from this novel thiol. Further investigation is required to determine its reactivity, the properties of the resulting polymers, and their suitability for various applications.

References

Application Notes and Protocols: 1-Methoxybutane-2-thiol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and product development professionals.

Disclaimer: 1-Methoxybutane-2-thiol is a novel compound with limited publicly available data. The following application notes and protocols are representative examples based on standard industry practices for evaluating new thiol-based flavor and fragrance ingredients. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

Volatile sulfur compounds, particularly thiols, are known for their potent and often complex aroma profiles.[1] While traditionally associated with strong or unpleasant odors, many thiols, when used at very low concentrations, can impart desirable fruity, savory, or tropical notes to both flavor and fragrance compositions.[2][3] this compound is an alkoxy-thiol with potential for unique and impactful organoleptic properties. These notes provide a framework for the initial characterization and application of this compound in flavor and fragrance research.

Physicochemical and Organoleptic Properties

Proper characterization of a new ingredient is fundamental. The following table summarizes the hypothetical properties of this compound.

PropertyHypothetical ValueMethod of Determination
Molecular Formula C₅H₁₂OSMass Spectrometry
Molecular Weight 120.21 g/mol Mass Spectrometry
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Threshold (in water) 0.05 ppbSensory Panel (ASTM E679)
Boiling Point ~150-155 °CEbulliometer
Flash Point ~49 °CClosed-cup tester
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in waterMiscibility Testing

Organoleptic Profile: At concentrations above its detection threshold, this compound is hypothesized to exhibit a complex aroma profile. The perceived notes can vary significantly with concentration.

Concentration (in water)Dominant DescriptorsPotential Applications
0.1 - 1.0 ppb Tropical fruit (guava, passionfruit-like), citrus peel, slightly greenTropical fruit flavors, citrus accords
1.0 - 10 ppb More intense sulfury notes, catty, blackcurrant-likeBlackcurrant flavors, savory notes
> 10 ppb Alliaceous, cooked vegetable, potentially unpleasantNot recommended for most applications

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a critical technique for identifying odor-active compounds in a mixture.[4][5][6] This protocol outlines the determination of the aroma profile of this compound.

Objective: To identify the specific odor characteristics of the compound as it elutes from the GC column.

Apparatus:

  • Gas Chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column (e.g., DB-5 or equivalent).

  • Trained sensory panelists.

Procedure:

  • Prepare a 10 ppm solution of this compound in ethanol.

  • Inject 1 µL of the solution into the GC.

  • The column effluent is split between the FID and the ODP.

  • A trained panelist sniffs the effluent at the ODP and records the time, intensity, and description of any perceived odors.

  • The data from multiple panelists is compiled to create an aromagram.

Sensory Evaluation by a Trained Panel

Objective: To determine the detection threshold and characterize the flavor profile of this compound in a neutral medium.

Methodology (based on ASTM E679 - Triangle Test):

  • A panel of at least 15 trained assessors is selected.

  • A stock solution of this compound is prepared in ethanol and then diluted in deodorized water to a range of concentrations.

  • For each concentration level, panelists are presented with three samples (two blanks and one spiked, or two spiked and one blank) and asked to identify the "odd" sample.

  • The detection threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

  • For descriptive analysis, panelists are presented with samples at supra-threshold concentrations and asked to rate the intensity of various flavor attributes (e.g., fruity, sulfury, green) on a labeled magnitude scale.

Application in a Model Beverage System

Objective: To evaluate the flavor contribution and stability of this compound in a clear, carbonated beverage.

Procedure:

  • Prepare a base beverage consisting of sugar, citric acid, and carbonated water.

  • Spike batches of the base beverage with this compound at concentrations of 0.1, 0.5, and 1.0 ppb.

  • A control batch with no added thiol is also prepared.

  • Initial Sensory Evaluation: A trained panel evaluates the samples for flavor profile and preference.

  • Stability Testing: Samples are subjected to accelerated shelf-life testing (e.g., storage at 35°C for 4 weeks) and exposure to light.[7]

  • Post-Stability Evaluation: The stored samples are re-evaluated by the sensory panel and analyzed by GC-MS to assess any degradation of the thiol.[8][9]

Application in a Simple Fragrance Accord

Objective: To assess the impact of this compound on a simple citrus fragrance.

Procedure:

  • Create a basic citrus accord (e.g., lemon, bergamot, and orange essential oils in an ethanol base).

  • Prepare dilutions of this compound in ethanol at 0.1%, 0.01%, and 0.001%.

  • Add the thiol dilutions to the citrus accord at a level of 0.1% of the total fragrance concentrate.

  • Dip blotters in each of the modified accords and the control accord.

  • Evaluated by perfumers at different time intervals (top, middle, and base notes) to assess its contribution to the overall scent profile, particularly its ability to add realism and complexity.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Application Testing a Synthesis & Purification b Physicochemical Analysis (GC-MS, NMR) a->b c GC-Olfactometry (GC-O) b->c d Threshold Determination (ASTM E679) c->d e Descriptive Analysis d->e f Flavor Application (e.g., Beverage) e->f g Fragrance Application (e.g., Citrus Accord) e->g h Stability & Shelf-life Studies f->h g->h

Caption: Workflow for the evaluation of a novel flavor/fragrance ingredient.

G cluster_prep Sample Preparation cluster_eval Panel Evaluation cluster_analysis Data Analysis prep1 Prepare Stock Solution (this compound in Ethanol) prep2 Create Serial Dilutions in Deodorized Water eval1 Present Samples to Panel (Triangle Test - ASTM E679) prep2->eval1 eval2 Panelists Identify 'Odd' Sample eval1->eval2 eval3 Record Responses eval2->eval3 analysis1 Compile Panelist Data eval3->analysis1 analysis2 Statistical Analysis (e.g., Binomial Test) analysis1->analysis2 analysis3 Determine Detection Threshold analysis2->analysis3

Caption: Protocol for sensory threshold determination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methoxybutane-2-thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions involving 1-Methoxybutane-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via nucleophilic substitution reactions. A common method involves the SN2 reaction of a suitable precursor, such as 2-bromo-1-methoxybutane, with a thiolating agent. The use of thiourea followed by hydrolysis is often preferred to minimize the formation of sulfide byproducts, which can occur when using hydrosulfide anions directly.[1][2][3]

Q2: My synthesis of this compound resulted in a low yield and several byproducts. What are the likely causes?

A2: Low yields and byproduct formation are common challenges in thiol synthesis.[1] Potential causes include:

  • Sulfide byproduct formation: The thiol product can react with the starting alkyl halide to form a thioether. Using a large excess of the thiolating agent can help mitigate this.[2][3]

  • Elimination reactions: If the reaction conditions are too harsh (e.g., high temperature, strong base), elimination reactions can compete with the desired substitution, especially with secondary alkyl halides.[4][5]

  • Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: How should I purify crude this compound?

A3: Purification can be challenging due to the volatility and potential co-elution of byproducts.[1]

  • Column chromatography: This is a common method, but byproducts may have similar polarities. Experimenting with different solvent systems and stationary phases (e.g., alumina instead of silica gel) may improve separation.[1]

  • Distillation: While feasible, thiols can decompose at high temperatures.[1] Vacuum distillation is recommended to lower the boiling point and minimize degradation.

  • Trituration: Washing the crude product with a solvent in which the desired thiol is soluble but the byproducts are not can be an effective purification step.[1]

Q4: What are the best practices for storing this compound?

A4: Due to their susceptibility to oxidation, thiols should be stored under an inert atmosphere.[1] Studies on similar thiolated compounds have shown that storage at low temperatures (-20°C or 4°C) significantly improves stability and prevents degradation.[6][7] It is also advisable to protect the compound from humidity.[6]

Q5: What safety precautions should be taken when working with this compound?

A5: Thiols are known for their strong, unpleasant odors. All work should be conducted in a well-ventilated fume hood.[8][9] It is recommended to use a bleach trap to scrub the exhaust from the reaction.[8] All glassware and waste should be decontaminated with a bleach solution before removal from the fume hood.[8]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Verify the purity and activity of starting materials and reagents. Alkyl halides can degrade over time, and bases can absorb atmospheric CO2.
Inappropriate Solvent Ensure the solvent is suitable for an SN2 reaction (e.g., polar aprotic solvents like DMF or acetone). The solvent should also be dry.
Incorrect Temperature The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC or GC to determine the optimal temperature.
Poor Nucleophile If using thiourea, ensure the subsequent hydrolysis step with a base is complete to release the free thiol.[2]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Sulfide Formation Increase the molar excess of the thiolating agent (e.g., sodium hydrosulfide or thiourea) to outcompete the product thiol in reacting with the alkyl halide.[3]
Elimination Products Use a milder base or lower the reaction temperature to favor substitution over elimination.[4]
Disulfide Formation Ensure the reaction and workup are performed under an inert atmosphere (N2 or Ar) to prevent oxidation of the thiol.[1]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is water-soluble If your product is partitioning into the aqueous layer during workup, check the aqueous phase for your product.[10] You may need to perform multiple extractions or use a continuous extraction apparatus.
Product is volatile If you suspect your product is volatile, check the solvent in the rotovap trap.[10] Use lower temperatures and pressures during solvent removal.
Co-elution of impurities If impurities co-elute with your product during column chromatography, try a different stationary phase (e.g., alumina) or a different solvent system.[1]
Product instability on silica/alumina Thiols can sometimes be unstable on silica or alumina. Test the stability of your product by spotting it on a TLC plate and letting it sit for a while before eluting.[10] If it degrades, consider other purification methods like distillation or crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiourea

This protocol provides a general procedure for the synthesis of this compound from 2-bromo-1-methoxybutane.

Materials:

  • 2-bromo-1-methoxybutane

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas

Procedure:

  • Thiouronium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-bromo-1-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Hydrolysis: Add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the thiouronium salt.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid to a pH of ~7.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
Entry Thiolating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaSHDMF60645
2NaSHEthanol78 (reflux)640
3Thiourea/NaOHEthanol78 (reflux)865
4Thiourea/NaOHDMF80672
5KSAc/H2OMethanol65 (reflux)1058

This table presents hypothetical data for illustrative purposes.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_workup Step 3: Workup & Purification A 2-bromo-1-methoxybutane + Thiourea B Reflux in Ethanol A->B Heat C Isothiouronium Salt B->C D Add NaOH(aq) C->D E Reflux D->E Heat F 1-Methoxybutane-2-thiolate E->F G Acidify with HCl F->G H Extract with Ether G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions1 Byproduct Solutions cluster_solutions2 No Product Solutions Start Low Yield Byproducts Significant Byproducts? Start->Byproducts Yes NoProduct No/Trace Product? Start->NoProduct No Oxidation Oxidation (Disulfide) Byproducts->Oxidation Disulfide peak in NMR/MS Elimination Elimination Product Byproducts->Elimination Alkene peak in NMR Sulfide Sulfide Formation Byproducts->Sulfide Higher MW peak in MS Reagents Check Reagents NoProduct->Reagents Conditions Optimize Conditions (Temp, Solvent) NoProduct->Conditions Action1 Use Inert Atmosphere Oxidation->Action1 Action2 Lower Temp/Milder Base Elimination->Action2 Action3 Increase Thiolating Agent Sulfide->Action3 Action4 Verify Purity/Activity Reagents->Action4 Action5 Screen Solvents/Temps Conditions->Action5

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Purification of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-Methoxybutane-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is contaminated with a higher boiling point impurity. What is it likely to be and how can I remove it?

A1: The most common higher-boiling point impurity is the corresponding disulfide, bis(1-methoxybutan-2-yl) disulfide. This forms due to the oxidation of the thiol, a common issue with this class of compounds.

Troubleshooting:

  • Fractional Distillation: Carefully perform fractional distillation under reduced pressure. The disulfide will have a significantly higher boiling point than the thiol, allowing for separation.

  • Reduction: Before distillation, you can attempt to reduce the disulfide back to the thiol. This can be achieved by treating the crude product with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by an aqueous work-up before distillation.

Q2: After purification by silica gel chromatography, I have a low yield and still see impurities. What went wrong?

A2: Thiols are notoriously unstable on standard silica gel, which can promote oxidation to the disulfide. The acidic nature of silica gel can also lead to degradation.

Troubleshooting:

  • Deactivate Silica Gel: If chromatography is necessary, use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in your eluent and adding 1-2% triethylamine.

  • Use an Inert Atmosphere: Run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

  • Deoxygenate Solvents: Use solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon before use.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic).

  • Avoid Chlorinated Solvents: Dichloromethane, a common solvent for chromatography, can sometimes contain acidic impurities that can degrade thiols. If possible, use other solvents like hexanes and ethyl acetate.

Q3: I have unreacted 1-methoxybutan-2-ol in my product. How can I separate it from the desired thiol?

A3: 1-Methoxybutan-2-ol has a similar boiling point to this compound, making separation by distillation challenging.

Troubleshooting:

  • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can help separate alcohols and thiols.

  • Chromatography: While challenging for thiols, chromatography on deactivated silica or alumina may be effective in separating the more polar alcohol from the less polar thiol.

  • Chemical Separation: You can exploit the acidic nature of the thiol. Treat the mixture with a dilute aqueous base (e.g., 5% NaOH) to form the sodium thiolate, which will move to the aqueous layer. The alcohol will remain in the organic layer. Separate the layers and then carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to regenerate the thiol, followed by extraction with an organic solvent.

Q4: My purified this compound has a very strong, unpleasant odor that is difficult to contain. What are the best practices for handling?

A4: The potent odor is characteristic of volatile thiols. Proper handling is crucial for safety and to prevent contamination of the lab.

Best Practices:

  • Work in a Fume Hood: Always handle the compound in a well-ventilated fume hood.

  • Use Bleach for Decontamination: Have a container of bleach solution (e.g., 10% sodium hypochlorite) in the fume hood to quench any spills and to decontaminate glassware and equipment that has come into contact with the thiol. The bleach oxidizes the thiol to less volatile and less odorous compounds.

  • Sealed Containers: Store the compound in tightly sealed containers, preferably with a PTFE-lined cap. For long-term storage, consider flushing the container with an inert gas.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)
This compoundC5H12OS120.21~155-165
bis(1-methoxybutan-2-yl) disulfideC10H22O2S2238.42> 200
1-Methoxybutan-2-olC5H12O2104.15~150-160

Note: The boiling point of this compound is an estimate based on similar compounds.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for separating this compound from higher-boiling impurities like the corresponding disulfide and non-volatile materials.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 20-50 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A significant increase in temperature indicates that the higher-boiling impurities (e.g., disulfide) are beginning to distill. At this point, stop the distillation or switch to another receiving flask.

  • Storage: Store the purified thiol under an inert atmosphere in a sealed container in a cool, dark place.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is for separating this compound from impurities with different polarities, such as the starting alcohol.

Methodology:

  • Silica Gel Deactivation:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Solvent Deoxygenation: Sparge the eluent with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the deoxygenated eluent, applying positive pressure with nitrogen or argon.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC). The thiol should be less polar than the corresponding alcohol.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

  • Storage: Immediately store the purified product under an inert atmosphere.

Mandatory Visualization

Purification_Workflow cluster_synthesis Crude Product Analysis cluster_impurities Impurity Profile cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude this compound Analysis Analyze by GC-MS or TLC Crude_Product->Analysis Impurity_Check Identify Major Impurities Analysis->Impurity_Check Distillation Fractional Vacuum Distillation Impurity_Check->Distillation High-boiling impurities (e.g., disulfide) Chromatography Flash Chromatography (Deactivated Silica) Impurity_Check->Chromatography Polar impurities (e.g., starting alcohol) Extraction Aqueous Base Extraction Impurity_Check->Extraction Acidic impurities or to separate from alcohol Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

References

stability of 1-Methoxybutane-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxybutane-2-thiol. The information provided is based on general principles of thiol chemistry and should be used as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a lower than expected concentration upon analysis. What could be the cause?

A1: A lower than expected concentration of this compound is most commonly due to oxidative degradation. Thiols are susceptible to oxidation, especially in the presence of oxygen, metal ions, and at a higher pH.[1][2] The primary degradation product is the corresponding disulfide. To minimize degradation, it is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[2]

Q2: I observe a new peak in my chromatogram when analyzing my this compound sample. What could this be?

A2: The new peak is likely the disulfide dimer of this compound, formed through oxidation.[3] This is the most common impurity that forms upon storage or during experimental procedures if precautions to exclude air are not taken. Further oxidation to sulfinic or sulfonic acids is possible with stronger oxidizing agents or prolonged exposure to oxidative conditions.[4]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The stability of this compound can be influenced by the solvent. Polar protic solvents, especially at a higher pH, can facilitate the deprotonation of the thiol group to the more reactive thiolate anion, which is more readily oxidized.[5][6] The presence of dissolved oxygen in the solvent is a critical factor for oxidation.[1] Degassing solvents prior to use is recommended.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a neat solid or liquid under an inert atmosphere (argon or nitrogen) at low temperatures, such as -20°C or -80°C.[7] If in solution, use degassed, anhydrous solvents and store in a tightly sealed container, protected from light, at low temperatures.

Q5: Can I use this compound in aqueous buffers? What precautions should I take?

A5: Yes, but with precautions. Thiol oxidation is significantly accelerated at neutral to alkaline pH.[2][8] If working in aqueous buffers, it is best to use a slightly acidic pH (pH 5-6) if the experimental conditions allow. Buffers should be deoxygenated by sparging with an inert gas. The inclusion of a chelating agent like EDTA can help by sequestering catalytic metal ions.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Suggested Solution
Presence of Dissolved Oxygen Degas the solvent thoroughly by sparging with nitrogen or argon for at least 15-30 minutes before preparing the solution.[2]
Contamination with Metal Ions Use high-purity solvents and glassware. Consider adding a chelating agent such as EDTA to the solution at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions.[1]
High pH of the Solution If compatible with your experiment, adjust the pH of aqueous solutions to be slightly acidic (pH < 7).[8]
Exposure to Light Protect the solution from light by using amber vials or wrapping the container in aluminum foil, as light can promote the formation of radical species that accelerate oxidation.[9]
Issue 2: Inconsistent Results in Thiol-Specific Reactions
Possible Cause Suggested Solution
Inaccurate Thiol Concentration The concentration of the active thiol may be lower than calculated due to oxidation. Quantify the free thiol content immediately before use using a method like Ellman's assay.[10][11]
Interference from Disulfide The disulfide dimer may interfere with the intended reaction or analytical detection. Purify the this compound by distillation or chromatography if significant disulfide is present.
Reaction with Solvent or Reagents Ensure that the solvents and other reagents in your reaction mixture are free of oxidizing contaminants.

Data Presentation

Table 1: Estimated Relative Stability of this compound in Different Solvents under Various Conditions

Solvent Type Conditions Relative Stability Primary Degradation Product
Nonpolar (e.g., Hexane, Toluene) Inert atmosphere, dark, 4°CHighDisulfide
Air, ambient light, room temp.MediumDisulfide
Polar Aprotic (e.g., Acetonitrile, THF) Inert atmosphere, dark, 4°CHighDisulfide
Air, ambient light, room temp.Medium-LowDisulfide
Polar Protic (e.g., Ethanol, Water) pH < 7, inert atmosphere, dark, 4°CMediumDisulfide
pH > 7, air, ambient light, room temp.LowDisulfide

This table provides estimations based on general chemical principles of thiol stability. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of Free Thiol Content using Ellman's Reagent

This protocol describes the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the concentration of free thiol groups.[10][11]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA

  • DTNB stock solution (10 mM in phosphate buffer)

  • Sample containing this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 50 µL of the DTNB stock solution to 2.5 mL of the phosphate buffer in a cuvette.

  • Record a baseline absorbance at 412 nm.

  • Add a known volume (e.g., 100 µL) of your this compound sample to the cuvette and mix thoroughly.

  • Incubate the reaction for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of the thiol using the Beer-Lambert law, with a molar extinction coefficient for the TNB²⁻ product of 14,150 M⁻¹cm⁻¹.

Protocol 2: Degassing Solvents for Thiol Solutions

Materials:

  • Solvent to be degassed

  • Schlenk flask or a flask with a sidearm

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Vacuum source

Procedure (Freeze-Pump-Thaw):

  • Place the solvent in the Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw.

  • Backfill the flask with an inert gas.

  • Repeat this cycle at least three times for thorough degassing.

Procedure (Sparging):

  • Insert a long needle or tube connected to an inert gas source into the solvent, ensuring the outlet is below the liquid surface.

  • Provide a vent for the displaced gas.

  • Bubble the inert gas through the solvent for 15-30 minutes.

Visualizations

Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Mild Oxidation (O2, Metal Ions) SulfenicAcid R-SOH (Sulfenic Acid) Thiol->SulfenicAcid Stronger Oxidation Disulfide->Thiol Reduction SulfinicAcid R-SO2H (Sulfinic Acid) SulfenicAcid->SulfinicAcid Oxidation SulfonicAcid R-SO3H (Sulfonic Acid) SulfinicAcid->SulfonicAcid Oxidation

Caption: Degradation pathway of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Degas Degas Solvent Prepare Prepare Thiol Solution (under inert atmosphere) Degas->Prepare Quantify Quantify Free Thiol (e.g., Ellman's Assay) Prepare->Quantify React Perform Reaction Quantify->React Analyze Analyze Products (e.g., HPLC, GC-MS) React->Analyze

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Synthesis of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxybutane-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: The most prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxybutane with a thiol nucleophile, such as sodium thiomethoxide, under basic or neutral conditions. While this reaction is generally selective, several byproducts can form. The primary byproduct is the regioisomer, 2-methoxybutane-1-thiol, which arises from the nucleophilic attack on the more substituted carbon of the epoxide ring. Additionally, oxidation of the starting methanethiol can lead to the formation of dimethyl disulfide.

Troubleshooting Guide

Issue 1: The final product is a mixture of regioisomers.

  • Cause: The reaction conditions may be promoting a lack of regioselectivity in the epoxide ring-opening. Acidic conditions, in particular, can facilitate attack at the more substituted carbon of the epoxide, leading to the formation of 2-methoxybutane-1-thiol.[1]

  • Solution: Ensure the reaction is carried out under strictly basic or neutral conditions. The use of a strong base like sodium hydride to deprotonate the thiol, followed by reaction with the epoxide, favors the SN2 attack at the less sterically hindered carbon.[2]

Issue 2: Presence of a disulfide impurity in the product.

  • Cause: Thiols are susceptible to oxidation to disulfides, especially in the presence of air or other oxidizing agents.[3]

  • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degassing the solvents prior to use can also be beneficial.

Issue 3: Low yield of the desired product.

  • Cause: Incomplete reaction or competing side reactions can lead to low yields. The nucleophilicity of the thiolate and the reaction temperature are critical factors.

  • Solution: Ensure that the thiol is fully deprotonated to the more nucleophilic thiolate. The reaction can be gently heated to ensure completion, but excessive heat should be avoided to prevent side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Data Presentation

Table 1: Summary of Potential Products and Byproducts in this compound Synthesis

Compound NameStructureFormation Pathway
This compound (Desired Product) CH3-O-CH2-CH(SH)-CH2-CH3Nucleophilic attack of thiolate on the less substituted carbon of 1,2-epoxybutane.
2-Methoxybutane-1-thiol (Regioisomeric Byproduct) CH3-O-CH(CH3)-CH2-SHNucleophilic attack of thiolate on the more substituted carbon of 1,2-epoxybutane (more prevalent under acidic conditions).
Dimethyl Disulfide CH3-S-S-CH3Oxidation of the starting methanethiol.

Experimental Protocols

Synthesis of this compound via Ring-Opening of 1,2-Epoxybutane

This protocol describes the base-catalyzed ring-opening of 1,2-epoxybutane with sodium thiomethoxide.

Materials:

  • 1,2-epoxybutane

  • Sodium thiomethoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Under an inert atmosphere, dissolve sodium thiomethoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1,2-epoxybutane to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway 1,2-Epoxybutane 1,2-Epoxybutane Intermediate_Alkoxide Intermediate Alkoxide 1,2-Epoxybutane->Intermediate_Alkoxide Attack at C1 (less substituted) Thiomethoxide Thiomethoxide Thiomethoxide->Intermediate_Alkoxide This compound This compound (Desired Product) Intermediate_Alkoxide->this compound Protonation 1,2-Epoxybutane_by 1,2-Epoxybutane Intermediate_Alkoxide_by Intermediate Alkoxide 1,2-Epoxybutane_by->Intermediate_Alkoxide_by Attack at C2 (more substituted) Thiomethoxide_by Thiomethoxide Thiomethoxide_by->Intermediate_Alkoxide_by 2-Methoxybutane-1-thiol 2-Methoxybutane-1-thiol (Byproduct) Intermediate_Alkoxide_by->2-Methoxybutane-1-thiol Protonation

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Analysis Product Analysis Start->Analysis Desired_Product Pure this compound Analysis->Desired_Product No Impurities Regioisomer Regioisomeric Impurity Detected Analysis->Regioisomer Yes Disulfide Disulfide Impurity Detected Analysis->Disulfide Yes Check_pH Check for Acidic Conditions Regioisomer->Check_pH Inert_Atmosphere Use Inert Atmosphere Disulfide->Inert_Atmosphere Use_Base Ensure Basic/Neutral Conditions Check_pH->Use_Base

References

Technical Support Center: 1-Methoxybutane-2-thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1-Methoxybutane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 2-bromo-1-methoxybutane and sodium hydrosulfide is resulting in a low yield. What are the likely causes?

A low yield in this SN2 reaction is often due to a common side reaction: the formation of a dialkyl sulfide (thioether). The thiolate anion of the desired product, this compound, can act as a nucleophile and react with the starting alkyl halide.[1][2] To minimize this, it is recommended to use a large excess of the hydrosulfide anion.[3] Another approach is to use thiourea as the sulfur nucleophile, which forms an intermediate alkylisothiouronium salt that is then hydrolyzed to the thiol, preventing the sulfide side product formation.[1][3]

Q2: I am observing the formation of a significant amount of disulfide in my reaction mixture. How can I prevent this?

Thiols are susceptible to oxidation, which leads to the formation of disulfides (R-S-S-R).[1][2] This is a common issue, especially when the thiol is subjected to air or oxidizing agents.[4] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Degassing solvents prior to use can also be beneficial. During workup and purification, minimizing exposure to air is essential. If disulfide formation is unavoidable, it can often be reduced back to the thiol using a mild reducing agent like zinc and acid.[1]

Q3: After synthesizing this compound, I am struggling with purification. What are some common challenges and solutions?

Purification of thiols can be challenging due to their potential for oxidation and the presence of persistent byproducts from certain reagents.[4] If Lawesson's reagent or phosphorus pentasulfide were used to convert the corresponding alcohol (1-Methoxybutan-2-ol) to the thiol, their byproducts can be difficult to remove by standard column chromatography.[4] In such cases, consider using an alternative stationary phase like alumina.[4] Distillation, while a common purification technique, can lead to decomposition of the thiol, especially if it is not thermally stable.[4] It is advisable to perform distillation at reduced pressure to lower the boiling point.

Q4: My reaction with this compound as a nucleophile is not proceeding as expected. What factors should I consider?

Thiols are generally good nucleophiles, but their reactivity can be influenced by the reaction conditions. Thiols are weakly acidic (pKa ~10), and their nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion.[1] Ensure your reaction medium is sufficiently basic to deprotonate the thiol. However, be mindful that a strong base might not be compatible with other functional groups in your starting materials. The choice of solvent can also play a crucial role.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Formation of sulfide byproduct.Use a large excess of sodium hydrosulfide or use the thiourea synthesis route.[1][3]
Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using TLC or GC.
Loss of product during workup.Check the aqueous layer for product solubility.[5] Avoid excessive washing.
Presence of Disulfide Impurity Oxidation of the thiol by atmospheric oxygen.Perform the reaction and workup under an inert atmosphere (N₂ or Ar).[4]
Presence of oxidizing agents.Ensure all reagents and solvents are free from oxidizing impurities.
Treat the final product with a mild reducing agent (e.g., Zinc/Acid) to cleave the disulfide bond.[1]
Difficulty in Purifying the Product Co-elution of byproducts during column chromatography.Try a different stationary phase (e.g., alumina instead of silica gel).[4]
Decomposition during distillation.Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[4]
Reaction Stalls or Does Not Proceed Insufficient nucleophilicity of the thiol.Add a non-nucleophilic base to generate the more nucleophilic thiolate anion.
Inappropriate solvent.Choose a solvent that is suitable for the specific reaction type (e.g., polar aprotic for SN2).
Reagent degradation.Ensure the starting materials and reagents are pure and have not degraded.

Experimental Protocols

Synthesis of this compound via Thiourea

This two-step method minimizes the formation of sulfide byproducts.[1][3]

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and stir for 3-6 hours. Monitor the reaction by TLC until the starting alkyl halide is consumed.

  • Allow the mixture to cool to room temperature. The isothiouronium salt may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

Step 2: Hydrolysis to the Thiol

  • To the crude isothiouronium salt, add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway_Thiourea start 2-Bromo-1-methoxybutane intermediate Isothiouronium Salt start->intermediate Ethanol, Reflux thiourea Thiourea thiourea->intermediate product This compound intermediate->product Hydrolysis hydrolysis NaOH, H₂O, Heat then HCl

Caption: Synthesis of this compound via the thiourea method.

Troubleshooting_Workflow start Low Reaction Yield check_side_products Analyze Crude Mixture (NMR, GC-MS) for Side Products start->check_side_products check_completion Check for Unreacted Starting Material start->check_completion sulfide Sulfide Formation Detected? check_side_products->sulfide unreacted_sm Starting Material Present? check_completion->unreacted_sm solution_sulfide Use Thiourea Route or Excess Hydrosulfide sulfide->solution_sulfide Yes check_workup Investigate Workup Procedure (Product Solubility, Stability) sulfide->check_workup No solution_incomplete Increase Reaction Time/Temp or Check Reagent Purity unreacted_sm->solution_incomplete Yes unreacted_sm->check_workup No

Caption: Troubleshooting workflow for low yield in thiol synthesis.

References

troubleshooting peak tailing of 1-Methoxybutane-2-thiol in GC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Topic: Troubleshooting Peak Tailing of 1-Methoxybutane-2-thiol

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions to address peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a polar, sulfur-containing compound like this compound?

Peak tailing for this compound is most often caused by chemical interactions within the GC system. The thiol (-SH) group is particularly problematic as it is highly active and can engage in unwanted secondary interactions with the system components.

  • Active Sites: The primary cause is often the interaction of the polar thiol group with active sites in the sample flow path.[1][2] These active sites can include exposed silanol groups (-Si-OH) on the surface of an incompletely deactivated inlet liner or GC column, or metallic surfaces within the injector.[1]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the column inlet can create a contaminated surface that strongly adsorbs the analyte, leading to a delayed release and a tailing peak.[1][3]

  • Analyte Properties: As a thiol, this compound is a polar compound. Polar analytes are more susceptible to interactions with polar active sites in the system, which retain some of the analyte molecules longer than others, causing tailing.[1][4]

Q2: My peak is tailing. What are the immediate troubleshooting steps I should perform?

When peak tailing is observed, start with the most common and easily correctable issues related to system maintenance and column installation.

  • Perform Inlet Maintenance: The inlet is the most common source of contamination and activity. Replace the inlet liner, septum, and any necessary seals.[3] Using a deactivated liner is highly recommended for analyzing active compounds like thiols.

  • Trim the GC Column: Contamination often builds up on the first few centimeters of the column. Carefully trim 10-15 cm from the front of the column to remove active sites and restore performance. Ensure the cut is perfectly square to avoid creating new dead volumes.[5]

  • Check for Leaks and Dead Volume: A poorly installed column can create unswept, or "dead," volumes where the analyte can be trapped and slowly released.[1][5] Reinstall the column, ensuring the correct insertion depth into the inlet and detector and that all fittings are secure.

Q3: How does my choice of GC column impact the peak shape for sulfur compounds?

The column's stationary phase and its inertness are critical for analyzing active sulfur compounds.[6]

  • Inertness: A highly inert column is essential to prevent interactions between the thiol group and the stationary phase or column tubing.[7][8] Columns specifically designed for sulfur analysis are manufactured to have the highest possible degree of inertness, which provides better peak shape for active compounds.[7][8]

  • Stationary Phase: The principle of "like dissolves like" applies to stationary phase selection.[4] For a polar compound like this compound, a polar stationary phase is generally recommended. Wax-type columns are a common choice for this class of compounds. Alternatively, a thick-film non-polar phase (like an Rtx-1) can also provide good results for sulfur compounds if it is properly deactivated.[6]

Column Characteristic Recommendation for this compound Rationale
Stationary Phase Polarity Intermediate to High (e.g., Wax) or specialized low-sulfur columns.To provide appropriate retention and selectivity for a polar analyte.
Inertness / Deactivation Highest possible level of deactivation.To minimize secondary interactions with the active thiol group, which is the primary cause of peak tailing.[6][7][8]
Film Thickness 0.25 µm to 1.0 µm.Thicker films can help shield the analyte from active sites on the fused silica tubing.
Internal Diameter (I.D.) 0.25 mm or 0.32 mm.Standard I.D.s that offer a good balance of efficiency and sample capacity.

Q4: Can my analytical method parameters contribute to peak tailing?

Yes, certain method parameters can exacerbate or cause peak tailing.

  • Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, poor peak shape can occur.[3][5] This mismatch can affect how the analyte is focused at the head of the column during injection.

  • Injection Technique: For splitless injections, the initial oven temperature must be set 10-20°C below the boiling point of the sample solvent.[3][9] If the temperature is too high, the solvent will not properly condense and refocus the analyte band at the column inlet, which can lead to broad or tailing peaks for early-eluting compounds.[9][10]

  • Low Split Flow: In a split injection, if the split ratio is too low, the flow through the inlet may not be high enough to efficiently transfer the sample to the column, potentially causing tailing.[5] A minimum total flow of 20 mL/min through the inlet is a good starting point.

Q5: I've tried basic maintenance and the peak is still tailing. What is the next step?

If routine troubleshooting fails, the issue is likely the inherent activity of the thiol group itself. In this case, chemical modification of the analyte through derivatization is a powerful solution.

Derivatization is a chemical reaction that converts the analyte into a less polar and more volatile compound.[11][12] For thiols, the most common technique is silylation , which replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (TMS) group.[13] This eliminates the potential for hydrogen bonding, significantly reducing peak tailing and improving chromatographic performance.[11][13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow Start Peak Tailing Observed Check_System Are all peaks tailing or just the analyte? Start->Check_System All_Peaks_Tail All Peaks Tail Check_System->All_Peaks_Tail All Analyte_Only_Tails Only Analyte Tails Check_System->Analyte_Only_Tails Analyte Only Physical_Issue Indicates a Physical Issue: - Improper column installation - Dead volume / Leaks - Poor column cut All_Peaks_Tail->Physical_Issue Fix_Physical Action: Re-install column, check for leaks, and ensure a clean column cut. Physical_Issue->Fix_Physical Resolved Peak Shape Improved Fix_Physical->Resolved Chemical_Issue Indicates a Chemical (Activity) Issue Analyte_Only_Tails->Chemical_Issue Inlet_Maint Step 1: Perform Inlet Maintenance (Replace liner, septum, seal) Chemical_Issue->Inlet_Maint Trim_Column Step 2: Trim Column Inlet (Remove 10-15 cm) Inlet_Maint->Trim_Column Check_Method Step 3: Review Method Parameters (Solvent, temperatures, flows) Trim_Column->Check_Method Advanced_Sol Step 4: Consider Advanced Solutions Check_Method->Advanced_Sol Change_Column Use Highly Inert / Wax Column Advanced_Sol->Change_Column Still Tailing Derivatize Derivatize Sample (Silylation) Advanced_Sol->Derivatize Still Tailing Change_Column->Resolved Derivatize->Resolved

Caption: A flowchart for troubleshooting GC peak tailing.

Experimental Protocols

Protocol 1: Standard Inlet Maintenance

  • Cool Down: Set the GC inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off carrier gas flow at the instrument or cylinder.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Open Inlet: Release the retaining nut or mechanism for the inlet.

  • Replace Components: Using clean forceps, remove the old septum and O-ring (if present). Remove the inlet liner.

  • Install New Components: Place the new, deactivated liner (with glass wool if appropriate for your method) into the injector. Install a new O-ring and septum.

  • Secure Inlet: Close the inlet and tighten the retaining nut to the manufacturer's specification.

  • Reinstall Column: Restore carrier gas flow and purge the system for several minutes. Re-install the column to the correct depth and tighten the nut.

  • Leak Check: Heat the system to operating temperatures and perform an electronic leak check.

Protocol 2: GC Column Trimming

  • Gather Tools: You will need a ceramic scoring wafer or diamond-tipped scribe, clean gloves, and a magnifying loupe (recommended).[5]

  • Score the Tubing: While wearing gloves to prevent contamination, hold the column firmly. Lightly and cleanly score the polyimide coating at the desired trim point. Do not apply excessive pressure.

  • Break the Column: Hold the score against the sharp edge of the scoring wafer and snap the tubing away from the score. Alternatively, grip the tubing on either side of the score with your fingers and snap it cleanly.

  • Inspect the Cut: Use a magnifying loupe to inspect the end of the column.[5] The cut should be a clean, flat, 90-degree angle (a "square" cut) with no jagged edges or shards. If the cut is not perfect, repeat the process.

Protocol 3: General Protocol for Silylation of Thiols

Disclaimer: This is a general guideline. Always consult the derivatizing reagent's technical data sheet for specific instructions and safety precautions. Work in a well-ventilated fume hood.

  • Sample Preparation: Prepare a solution of your sample containing this compound in an aprotic, moisture-free solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a clean, dry autosampler vial. The solvent must be free of active hydrogens.

  • Add Reagent: Add a common silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst. A typical ratio is a 2:1 or greater excess of reagent to sample.

  • Reaction: Cap the vial tightly. Gently vortex the mixture. Heat the vial at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[11]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC. The resulting trimethylsilyl ether of the thiol will be more volatile and significantly less polar, eliminating peak tailing due to activity.[11][13]

References

preventing oxidation of 1-Methoxybutane-2-thiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Methoxybutane-2-thiol during storage.

Troubleshooting Guide

Encountering issues with your this compound? This guide will help you troubleshoot common problems related to its oxidation.

Issue Possible Cause Recommended Action
Pungent, "skunky" or altered odor from the sample. This can be an initial sign of degradation. Thiols can oxidize to form disulfides and other sulfur compounds, which may have different odors.Proceed with a quantitative analysis to check the purity of the thiol. If oxidized, consider purification by distillation if possible, or use a fresh vial.
Visible changes in the sample, such as discoloration or precipitate formation. Advanced oxidation can lead to the formation of insoluble polysulfides or other degradation products.Do not use the sample. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh batch.
Inconsistent or unexpected results in your experiments. Oxidation of this compound reduces its effective concentration and can introduce reactive disulfide species that may interfere with your reactions.Verify the purity of your thiol using a recommended quantification protocol. Ensure proper storage and handling procedures are being followed for all subsequent experiments.
Loss of potency or reactivity of the thiol. The thiol group is the reactive moiety for many applications. Its oxidation to a disulfide bond will result in a loss of the desired reactivity.Confirm the presence of free thiol using a qualitative test like Ellman's reagent. If the thiol content is low, the sample has likely oxidized.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of a disulfide bridge (S-S) between two thiol molecules. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[1]

Q2: How can I visually inspect my this compound for signs of oxidation?

A2: While a definitive assessment requires chemical analysis, visual cues can be indicative of oxidation. Look for a change from a clear, colorless liquid to a yellowish or cloudy appearance. The formation of any solid precipitate is a strong indicator of significant degradation. A noticeable change in odor can also suggest chemical changes.

Q3: What are the optimal storage conditions to prevent oxidation?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial to protect from light, and at low temperatures.[2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[2][3]

Q4: Is it necessary to degas solvents when working with this compound?

A4: While not always strictly necessary for every application, degassing solvents to remove dissolved oxygen is a good laboratory practice that can help minimize oxidation, especially in reactions that are run for extended periods or are particularly sensitive to oxidation.[2] Purging the reaction vessel with an inert gas like argon or nitrogen is also recommended.[2]

Q5: Can I use antioxidants to stabilize this compound?

A5: Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant must be compatible with your downstream application. Thiol-based antioxidants like glutathione can be effective, but may interfere with your experiment.[4][5] In some contexts, agents like butylated hydroxytoluene (BHT) may be considered, but compatibility studies are essential. For some applications, the use of sulfur dioxide (SO2) has been shown to protect thiols from oxidation.

Q6: How does pH affect the stability of this compound?

A6: The thiol group is more susceptible to oxidation at higher pH values because the corresponding thiolate anion (S-) is more readily oxidized than the protonated thiol (SH).[6] Therefore, maintaining a neutral or slightly acidic pH during storage and in solution can help to slow down the oxidation process.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. The data is extrapolated from general principles of thiol stability.

Storage ConditionAtmosphereTemperatureExpected Purity after 6 Months
Amber glass vial, sealedAirRoom Temperature (20-25°C)< 90%
Amber glass vial, sealedAirRefrigerated (2-8°C)90-95%
Amber glass vial, sealedAirFrozen (-20°C)> 95%
Amber glass vial, sealed with septumInert Gas (Argon)Room Temperature (20-25°C)~95%
Amber glass vial, sealed with septumInert Gas (Argon)Refrigerated (2-8°C)> 98%
Amber glass vial, sealed with septumInert Gas (Argon)Frozen (-20°C)> 99%

Experimental Protocols

Protocol 1: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)

This method allows for the spectrophotometric quantification of free thiols.

Materials:

  • This compound sample

  • Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Spectrophotometer

Procedure:

  • Prepare DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Sample Dilution: Accurately prepare a dilution of your this compound sample in the reaction buffer. The final concentration should be in the range of 10-100 µM.

  • Reaction Setup: In a cuvette, mix 50 µL of the DTNB stock solution with 2.5 mL of the diluted thiol sample.

  • Incubation: Incubate the mixture at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of the solution at 412 nm.[1]

  • Calculation: The concentration of free thiol can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the 2-nitro-5-thiobenzoate (TNB) anion produced is 14,150 M⁻¹cm⁻¹.

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation (e.g., O2, metal ions) Sulfenic_Acid R-SOH (Sulfenic Acid) Thiol->Sulfenic_Acid Further Oxidation Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfinic_Acid R-SO2H (Sulfinic Acid) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid R-SO3H (Sulfonic Acid) Sulfinic_Acid->Sulfonic_Acid Irreversible Oxidation

Caption: Oxidation pathway of this compound.

Storage_Workflow cluster_storage Recommended Storage Protocol cluster_handling Recommended Handling Protocol Start Receive this compound Inert_Atmosphere Flush vial with inert gas (Argon/Nitrogen) Start->Inert_Atmosphere Seal Tightly seal with a septum-lined cap Inert_Atmosphere->Seal Protect_Light Store in an amber vial or protect from light Seal->Protect_Light Low_Temp Store at low temperature (Refrigerate or Freeze) Protect_Light->Low_Temp End Properly Stored Sample Low_Temp->End Use_Start Retrieve from storage Warm_Up Allow to warm to room temperature before opening Use_Start->Warm_Up Inert_Blanket Work under an inert atmosphere blanket Warm_Up->Inert_Blanket Withdraw Withdraw sample using a syringe through the septum Inert_Blanket->Withdraw Reseal Re-flush with inert gas and reseal before returning to storage Withdraw->Reseal

Caption: Recommended workflow for storage and handling.

References

Technical Support Center: Resolving Stereoisomers of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 1-Methoxybutane-2-thiol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the stereoisomers of this compound?

A1: The resolution of this compound, a chiral thiol, can be approached using several established methods in stereochemistry. The most common strategies include:

  • Chiral Derivatization followed by Chromatography: This indirect method involves reacting the racemic thiol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[1] Because diastereomers have different physical properties, they can be separated using standard (achiral) chromatography techniques like HPLC or column chromatography.[2][3] After separation, the chiral auxiliary is cleaved to yield the individual enantiomers.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, as a chiral catalyst. The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[4][5] This results in a mixture of one unreacted enantiomer and one derivatized enantiomer, which can then be separated.[6]

  • Chiral Chromatography: This direct method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.[7]

Q2: How do I choose between chiral derivatization and enzymatic resolution for my experiment?

A2: The choice depends on several factors including scale, cost, and available equipment.

  • Chiral Derivatization is often preferred for analytical scale separations or when determining enantiomeric excess (ee). The method is robust, and the resulting diastereomers can be separated on standard, less expensive achiral HPLC columns.[2] However, it requires an optically pure derivatizing agent and involves additional reaction and cleavage steps, which can be laborious and reduce overall yield.[1]

  • Enzymatic Resolution is highly effective for preparative scale synthesis due to the high enantioselectivity of many enzymes.[5] It is considered a "green chemistry" approach. The main drawback is that the theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution.[8] However, this can be overcome by coupling it with a racemization process in a dynamic kinetic resolution (DKR).[8] Optimization of enzyme, solvent, and temperature may be required.

Q3: I am getting poor separation of my diastereomeric derivatives on HPLC. What are the common causes and solutions?

A3: Poor resolution in the HPLC separation of diastereomers is a common issue. Here are some troubleshooting steps:

  • Optimize Mobile Phase: The polarity of the mobile phase is critical. For normal-phase HPLC, adjust the ratio of the polar modifier (e.g., ethanol or isopropanol) in the nonpolar solvent (e.g., heptane). Small changes can significantly impact selectivity.

  • Check the Chiral Derivatizing Agent (CDA): Ensure the CDA is of high enantiomeric purity. Impurities can lead to extra peaks and complicate the chromatogram. Also, consider if the chosen CDA provides sufficient structural difference between the diastereomers for separation. Sometimes, a bulkier CDA is needed.[9]

  • Adjust Flow Rate: In HPLC, lower flow rates can sometimes increase resolution, especially for complex separations, by improving mass transfer in the column.

  • Column Temperature: Temperature can affect the selectivity of the separation. Experiment with temperatures slightly above and below ambient to see if resolution improves.

  • Column Integrity: The column itself might be the issue. Performance can degrade over time. If you suspect a problem, flush the column thoroughly or test it with a standard QC mixture.[10]

Q4: My enzymatic kinetic resolution is showing low conversion or poor enantioselectivity. How can I improve it?

A4: Optimizing enzymatic resolutions requires screening several parameters:

  • Enzyme Selection: Not all lipases will be effective. It is crucial to screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find one with high activity and selectivity for your substrate.[11][12]

  • Solvent Choice: The reaction medium is critical for enzyme performance. Lipases often work well in non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether (TBME).[12] The solvent can influence both the enzyme's activity and its enantioselectivity.

  • Acyl Donor: For acylation reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact reaction rates and selectivity.[13]

  • Temperature: Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, they may also decrease enzyme stability and selectivity. A typical range to explore is 25°C to 50°C.[14]

  • Water Content: Enzymes require a small amount of water to maintain their active conformation, even in organic solvents. The optimal water activity can be a key parameter to control.

Experimental Protocols

Note: The following protocols are illustrative examples based on general procedures for resolving chiral thiols and should be optimized for your specific experimental setup.

Protocol 1: Resolution via Chiral Derivatization and HPLC Separation

This protocol describes the formation of diastereomeric thioureas from racemic this compound and a chiral isothiocyanate, followed by their separation using HPLC.

Step 1: Derivatization

  • In a clean vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous acetonitrile.

  • Add 1.1 equivalents of a chiral derivatizing agent, for example, (R)-1-phenylethyl isothiocyanate.

  • Add a catalytic amount (0.1 equivalents) of a non-nucleophilic base like triethylamine (TEA).

  • Seal the vial and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Once complete, evaporate the solvent under reduced pressure to obtain the crude diastereomeric thiourea mixture.

Step 2: HPLC Analysis and Separation

  • Dissolve the crude mixture in the HPLC mobile phase.

  • Inject the sample onto a standard achiral stationary phase column (e.g., silica or C18).

  • Develop a separation method by optimizing the mobile phase composition. For a silica column, a mixture of heptane and a polar modifier like ethanol or isopropanol is a good starting point.

  • Monitor the elution of the two diastereomers using a UV detector.

  • Collect the separated fractions corresponding to each diastereomer.

  • (Optional) To recover the enantiopure thiols, the separated diastereomers would need to be subjected to a chemical cleavage step to remove the chiral auxiliary.

Protocol 2: Enzymatic Kinetic Resolution (EKR) via Acylation

This protocol describes the enantioselective acylation of this compound using a lipase.

  • To a 10 mL flask, add 50 mg of racemic this compound.

  • Add 5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether - TBME).

  • Add 2 equivalents of an acyl donor, such as vinyl acetate.

  • Add 50 mg of an immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

  • Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining thiol (substrate) and the formed thioester (product).

  • Stop the reaction when the desired conversion (ideally close to 50%) is reached. This maximizes the ee of both the unreacted substrate and the product.

  • Filter off the immobilized enzyme (it can often be washed and reused).

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted thiol enantiomer from the thioester product using standard column chromatography.

  • (Optional) Hydrolyze the separated thioester to obtain the other thiol enantiomer.

Data Presentation

The data presented in these tables are for illustrative purposes only and represent plausible outcomes of the described experimental procedures.

Table 1: Illustrative HPLC Separation of Diastereomers of this compound (Formed with (R)-1-phenylethyl isothiocyanate on a silica column)

Mobile Phase (Heptane:Ethanol)Retention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Resolution (Rs)
98:212.513.81.35
95:58.28.91.48
90:105.15.51.21

Table 2: Illustrative Screening of Lipases for Kinetic Resolution of this compound (Reaction conditions: 40°C, TBME, vinyl acetate, 24h)

EnzymeConversion (%)Substrate ee (%)Product ee (%)Enantioselectivity (E)
Novozym 435 (CALB)48>99 (R)96 (S)>200
Pseudomonas cepacia Lipase5195 (R)93 (S)85
Candida rugosa Lipase3552 (R)>99 (S)45
Porcine Pancreatic Lipase1518 (R)98 (S)12

Visualizations

G cluster_0 Workflow: Resolution via Chiral Derivatization & HPLC racemate Racemic This compound reaction Derivatization Reaction racemate->reaction cda Chiral Derivatizing Agent (CDA) cda->reaction diastereomers Mixture of Diastereomers reaction->diastereomers hplc Achiral HPLC Separation diastereomers->hplc sep_d1 Separated Diastereomer 1 hplc->sep_d1 sep_d2 Separated Diastereomer 2 hplc->sep_d2 cleavage1 Cleavage of CDA sep_d1->cleavage1 cleavage2 Cleavage of CDA sep_d2->cleavage2 enant1 Enantiomer 1 cleavage1->enant1 enant2 Enantiomer 2 cleavage2->enant2

Caption: Workflow for resolving enantiomers by derivatization.

G cluster_1 Workflow: Enzymatic Kinetic Resolution (EKR) racemate Racemic Thiol (R)- and (S)- reaction Enantioselective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction mixture Mixture: (R)-Thiol + (S)-Thioester reaction->mixture Stop at ~50% conversion separation Chromatographic Separation mixture->separation unreacted Unreacted (R)-Thiol separation->unreacted product Product (S)-Thioester separation->product hydrolysis Hydrolysis product->hydrolysis final_enant Recovered (S)-Thiol hydrolysis->final_enant

Caption: Workflow for enzymatic kinetic resolution of a thiol.

References

interference in analytical detection of 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 1-Methoxybutane-2-thiol. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The most common analytical techniques for the detection of volatile thiols like this compound are Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector or a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD). Due to the low volatility and potential for column interaction of thiols, derivatization is often employed prior to GC analysis.

Q2: Why am I seeing poor peak shape and low signal intensity for this compound?

A2: Poor peak shape (e.g., tailing) and low signal intensity for thiols are common issues in GC analysis. This is often due to the high polarity and reactivity of the thiol group, which can lead to adsorption on active sites within the GC system (e.g., inlet liner, column). To mitigate this, derivatization of the thiol group is highly recommended. Silylation is a common derivatization technique for thiols.[1][2]

Q3: What is "matrix interference" and how can it affect my results?

A3: Matrix interference, also known as matrix effects, refers to the alteration of the analytical signal of the target analyte (this compound) by other components present in the sample matrix.[3] These effects can either suppress or enhance the signal, leading to inaccurate quantification.[1][4] In complex matrices such as food, beverages, or biological fluids, co-eluting compounds can affect the ionization efficiency of the analyte in the MS source.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[4]

  • Internal Standards: The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, can help to correct for both matrix effects and variations in sample preparation and injection volume.[4]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for proportional matrix effects.[4]

Troubleshooting Guides

Issue 1: No or Very Low Analyte Signal
Possible Cause Troubleshooting Step
Analyte Degradation Thiols can be unstable and prone to oxidation. Ensure samples are stored properly (e.g., at low temperature, protected from light and oxygen) and analyzed promptly after preparation.[5]
Inefficient Extraction Optimize the extraction method. For volatile thiols, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique.[2] Ensure the chosen SPME fiber is appropriate for the analyte.
Poor Derivatization Yield Verify the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH). The presence of water can interfere with some derivatizing agents.
GC Inlet Issues Active sites in the GC inlet can lead to analyte loss. Use a deactivated inlet liner and consider optimizing the injection temperature.
MS Tuning Ensure the mass spectrometer is properly tuned and that the correct ions for this compound are being monitored.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the GC System As mentioned previously, active sites are a common cause of peak tailing for polar analytes like thiols. Condition the GC column according to the manufacturer's instructions. If the problem persists, consider replacing the inlet liner and trimming the first few centimeters of the column.
Inappropriate GC Column The choice of GC column is critical. A non-polar or mid-polar column is often used for the analysis of derivatized thiols. For underivatized thiols, a wax-type column may be suitable.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
Incorrect Flow Rate Optimize the carrier gas flow rate for the specific GC column and oven temperature program.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in Sample Preparation Ensure that all sample preparation steps, including extraction and derivatization, are performed consistently across all samples and standards. Automation of these steps can improve reproducibility.
Matrix Effects As discussed in the FAQs, matrix effects can lead to significant variability. Implement strategies to mitigate these effects, such as the use of matrix-matched calibrants or internal standards.[4]
Instrument Instability Check for leaks in the GC system. Monitor the stability of the detector response by periodically injecting a known standard.

Quantitative Data on Matrix Effects

The following table provides a hypothetical example of how to quantify matrix effects. The matrix effect is calculated as the percentage difference in the analyte response in the presence and absence of the matrix.

Formula: Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Analyte Spiked Concentration (ng/mL) Peak Area in Solvent Peak Area in Matrix (e.g., Wine) Matrix Effect (%)
This compound1050,00035,000-30% (Suppression)
This compound1050,00065,000+30% (Enhancement)

Experimental Protocols

Protocol: General Workflow for the Analysis of this compound by HS-SPME-GC-MS

This protocol provides a general guideline. Optimization will be required for specific sample matrices and instrumentation.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to improve the release of volatile compounds from the matrix.

    • Add an internal standard.

    • Immediately seal the vial with a magnetic crimp cap.

  • Derivatization (Optional but Recommended):

    • For on-fiber derivatization, the SPME fiber is first exposed to the headspace of a vial containing the derivatizing agent (e.g., a silylating agent) before being exposed to the sample headspace.

  • HS-SPME Extraction:

    • Place the sample vial in a heated agitator.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C).

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet.

    • GC Column: A mid-polar column such as a DB-5ms or equivalent is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 250°C. The exact program will need to be optimized.

    • MS Parameters: Operate the mass spectrometer in full scan mode to identify the fragmentation pattern of this compound and its derivative. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_result Result sample Homogenized Sample vial Headspace Vial sample->vial is Internal Standard Addition vial->is hs_spme HS-SPME Extraction is->hs_spme deriv On-Fiber Derivatization (Optional) hs_spme->deriv gcms GC-MS Analysis deriv->gcms data Data Processing gcms->data quant Quantification data->quant

Caption: General experimental workflow for this compound analysis.

matrix_interference cluster_ideal Ideal Scenario (Solvent Standard) cluster_real Real Scenario (Sample with Matrix) analyte_solvent Analyte ms_source_ideal MS Ion Source analyte_solvent->ms_source_ideal signal_ideal Expected Signal ms_source_ideal->signal_ideal ms_source_real MS Ion Source analyte_matrix Analyte analyte_matrix->ms_source_real matrix Matrix Components matrix->ms_source_real signal_suppression Suppressed Signal ms_source_real->signal_suppression Ion Suppression signal_enhancement Enhanced Signal ms_source_real->signal_enhancement Ion Enhancement

Caption: Conceptual diagram of matrix interference in MS detection.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Methoxybutane-2-thiol and 2-Butanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Methoxybutane-2-thiol and 2-Butanethiol. While direct comparative experimental data for this compound is limited in the public domain, this document leverages extensive experimental data available for 2-Butanethiol and established principles of organic chemistry to provide a comprehensive analysis of their expected reactivity profiles. This guide is intended to assist researchers in understanding the potential differences in their chemical behavior, which is crucial for applications in drug development and chemical synthesis.

Introduction

Thiols are a class of organosulfur compounds that play a significant role in various chemical and biological processes. Their reactivity is primarily governed by the sulfhydryl (-SH) group. 2-Butanethiol is a simple secondary thiol, while this compound introduces a methoxy (-OCH3) group on a neighboring carbon. This structural difference is expected to influence the electronic environment of the thiol group, thereby altering its reactivity.

Predicted Reactivity Comparison

The presence of the electron-withdrawing methoxy group in this compound is anticipated to have a notable effect on the reactivity of the thiol group compared to 2-Butanethiol.

Acidity: The methoxy group is expected to increase the acidity of the thiol proton in this compound through an inductive effect. This would result in a lower pKa compared to 2-butanethiol, making it a stronger acid.[1][2]

Nucleophilicity: Consequently, the conjugate base (thiolate) of this compound is expected to be a weaker nucleophile than the thiolate of 2-Butanethiol. This is because the electron-withdrawing nature of the methoxy group would reduce the electron density on the sulfur atom.[1][2]

Experimental Data for 2-Butanethiol

Extensive research has been conducted on the gas-phase reactions and oxidation of 2-Butanethiol. This data provides a solid baseline for understanding the reactivity of a secondary thiol.

Gas-Phase Degradation

Studies on the atmospheric degradation of 2-Butanethiol initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms have provided valuable kinetic data.[3][4][5]

Table 1: Reaction Rate Coefficients for 2-Butanethiol at 298 K [4][5]

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
OH radical(2.58 ± 0.21) × 10⁻¹¹
Cl atom(2.49 ± 0.19) × 10⁻¹⁰

The main pathway for these reactions is the abstraction of the hydrogen atom from the S-H group.[3][4][6] The major products identified were SO₂ and 2-butanone.[3][4][6]

Table 2: Product Yields from the Reaction of 2-Butanethiol [3][4][6]

ReactantProductYield (%)
OH radicalSO₂81 ± 2
2-Butanone42 ± 1
Cl atomSO₂59 ± 2
2-Butanone39 ± 2
Oxidation in Solution

The kinetics of the oxidation of 2-Butanethiol by hexacyanoferrate (III) ion in a methanol-water medium have also been investigated.[7] The reaction shows a first-order dependence on the hexacyanoferrate (III) ion and zero-order in thiol when the thiol is in large excess.[7] The rate of this reaction is influenced by the concentration of hydroxyl ions.[7]

Experimental Protocols

Gas-Phase Degradation of 2-Butanethiol[3][4][5]

The kinetic and product yield data for the gas-phase reactions of 2-Butanethiol were obtained using a 480 L borosilicate glass photoreactor in synthetic air, coupled to a long-path "in situ" FTIR spectrometer.[3][4][5] The relative rate method was employed to determine the rate coefficients.[3] Reactants and products were quantified by comparing their infrared spectra with calibrated reference spectra.[3]

Visualizing Reaction Pathways

The following diagrams illustrate the general reaction pathways for thiols.

Oxidation_Pathway Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Sulfenic_Acid R-SOH Thiol->Sulfenic_Acid Oxidation Disulfide R-S-S-R Thiolate->Disulfide Oxidation Sulfinic_Acid R-SO₂H Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid R-SO₃H Sulfinic_Acid->Sulfonic_Acid Oxidation SN2_Reaction Thiolate R-S⁻ Transition_State [R-S---R'---X]⁻ Thiolate->Transition_State Nucleophilic Attack Alkyl_Halide R'-X Alkyl_Halide->Transition_State Sulfide R-S-R' Transition_State->Sulfide Halide_Ion X⁻ Transition_State->Halide_Ion

References

A Comparative Guide to the Validation of Analytical Methods for 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 1-Methoxybutane-2-thiol. As no standardized, publicly available validated methods for this specific analyte exist, this document outlines the principles and detailed experimental protocols for two widely applicable techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The validation parameters discussed are in accordance with the ICH Q2(R1) guidelines.[1][2][3][4][5]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is an ideal technique for the analysis of volatile compounds like this compound. The coupling of GC with a Mass Spectrometer (MS) allows for high selectivity and structural confirmation of the analyte and any potential impurities.[6][7][8][9] For trace-level analysis, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed to enhance sensitivity.[6][8][9]

Experimental Protocol: GC-MS with HS-SPME
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking the stock solution into a relevant matrix (e.g., placebo formulation, dissolution media).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • For analysis, place a known volume of the sample or standard into a headspace vial.

  • HS-SPME Procedure:

    • Equip the autosampler with an appropriate SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[8]

    • Incubate the sealed headspace vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 minutes), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C, hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. For identification, use full scan mode.

Data Presentation: Validation Parameters for GC-MS Method
Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradation products.Analyze blank matrix, spiked matrix, and samples subjected to forced degradation (acid, base, oxidation, heat, light).Analyte peak is well-resolved from other peaks (Resolution > 2). Peak purity analysis (MS) should confirm homogeneity.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analyze a minimum of 5 concentration levels, prepared in triplicate, across the expected working range (e.g., 80-120% of the target concentration).Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant.
Accuracy To determine the closeness of the measured value to the true value.Analyze QC samples at 3 concentration levels (low, medium, high) across the range (n=3 replicates at each level).[1][3]Mean recovery should be within 98.0-102.0% for assay; 80.0-120.0% for impurity quantification.[3]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): 6 replicate analyses at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of at least 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of at least 10:1. Precision (RSD) at this concentration should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as incubation temperature (±2°C), extraction time (±1 min), and GC oven ramp rate (±1°C/min).System suitability parameters remain within limits. No significant impact on analytical results.
Mandatory Visualization: GC-MS Workflow```dot

// Node Definitions prep [label="Sample/Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; vial [label="Transfer to\nHeadspace Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubation &\nEquilibration", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; spme [label="HS-SPME\nExtraction", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; desorb [label="Thermal\nDesorption (GC Inlet)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; gc [label="GC Separation\n(Column)", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; ms [label="MS Detection\n(SIM/Scan)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; data [label="Data Acquisition\n& Analysis", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];

// Edges prep -> vial; vial -> incubate; incubate -> spme [label="Adsorption"]; spme -> desorb [label="Desorption"]; desorb -> gc; gc -> ms; ms -> data; }

HPLC with Pre-column Derivatization Workflow.

Comparison of Proposed Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the assay, the nature of the sample matrix, and the available instrumentation.

FeatureGC-MS with HS-SPMEHPLC with Pre-Column Derivatization
Analyte Volatility Essential; suitable for volatile and semi-volatile compounds.Not required; suitable for a wide range of polarities and volatilities.
Sample Preparation Minimal sample clean-up; extraction and concentration are integrated (HS-SPME).Multi-step process involving liquid handling and chemical reaction (derivatization).
Specificity Very high, due to both chromatographic separation and mass spectrometric detection.High, based on chromatographic separation and selective fluorescence detection.
Sensitivity Can achieve very low detection limits (ppb or ppt) with SPME.Can achieve very low detection limits due to the high sensitivity of fluorescence detectors.
Throughput Can be lower due to incubation and extraction times for each sample.Higher throughput is possible with modern autosamplers that can perform automated derivatization.
Instrumentation Requires a Gas Chromatograph coupled to a Mass Spectrometer.Requires a High-Performance Liquid Chromatograph with a Fluorescence Detector.
Confirmatory Analysis Excellent; provides mass spectral data for structural confirmation.Primarily quantitative; structural confirmation would require coupling to a mass spectrometer.

Conclusion

Both GC-MS and HPLC with pre-column derivatization offer viable and robust platforms for the validation of an analytical method for this compound. GC-MS provides superior structural confirmation and is ideal for analyzing the analyte as a volatile impurity. HPLC with derivatization offers a highly sensitive quantification method that is independent of analyte volatility and may be more suitable for assaying the active substance in various formulations. The selection of the most appropriate technique requires careful consideration of the analytical objectives, and the chosen method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data in a regulated environment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in numerous biological processes. Their high reactivity makes them key players in redox signaling, antioxidant defense, and enzymatic catalysis.[1][2][3] The introduction of a methoxy (-OCH3) group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.[4] This guide explores the potential biological activities of 1-Methoxybutane-2-thiol by comparing it with other well-studied thiols, focusing on antioxidant capacity, cytotoxicity, and enzyme inhibition.

Potential Biological Activities and Comparative Overview

Based on the general properties of thiols and methoxy-containing compounds, this compound is likely to exhibit antioxidant and potentially cytotoxic activities. The presence of the methoxy group may enhance its cellular uptake and influence its interaction with biological targets compared to simpler alkyl thiols.

Antioxidant Activity

The thiol group is a well-established antioxidant moiety, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).[5][6] The antioxidant capacity of thiols is a critical aspect of their biological function, contributing to the prevention of oxidative damage to cells and biomolecules.[1][6]

Table 1: Comparison of Potential Antioxidant Activity

CompoundStructureExpected Antioxidant MechanismKey Structural Feature for Activity
This compound CH₃OCH₂CH(SH)CH₂CH₃Hydrogen atom transfer (HAT) from the -SH group to scavenge free radicals.[5]Thiol (-SH) group
Butane-1-thiol CH₃(CH₂)₃SHSimilar to this compound, primarily through HAT from the thiol group.Thiol (-SH) group
Glutathione (GSH) Acts as a cofactor for antioxidant enzymes (e.g., glutathione peroxidase) and directly scavenges ROS.[1][6]Thiol group of the cysteine residue
N-acetylcysteine (NAC) Precursor to glutathione synthesis and direct ROS scavenger.[7]Thiol (-SH) group
Cytotoxicity

While beneficial as antioxidants, some thiols can exhibit cytotoxicity, particularly at higher concentrations.[8] This toxicity can be mediated by the production of hydrogen peroxide during thiol oxidation or through direct interaction with and disruption of cellular proteins and enzymes.[8]

Table 2: Comparison of Potential Cytotoxic Activity

CompoundPotential Cytotoxic MechanismFactors Influencing Cytotoxicity
This compound Disruption of cellular redox balance, potential for pro-oxidant activity at high concentrations, alkylation of cellular thiols.[9]Concentration, cellular environment (presence of metal ions).[8] The methoxy group may influence membrane permeability.
Dithiothreitol (DTT) Can induce biphasic toxicity, with cell killing observed at specific concentration ranges.[8]Concentration-dependent production of H₂O₂.[8]
Cysteine Generally low toxicity, but can be cytotoxic under certain conditions, especially in the presence of metal ions that catalyze its oxidation.[3]Presence of transition metals.
Enzyme Inhibition

The nucleophilic nature of the thiol group allows it to interact with and potentially inhibit enzymes, particularly those with susceptible residues in their active sites, such as metalloenzymes or those with critical disulfide bonds.[10]

Table 3: Comparison of Potential Enzyme Inhibitory Activity

CompoundPotential Target EnzymesMechanism of Inhibition
This compound Metalloenzymes, proteases with cysteine residues in the active site.Coordination with metal cofactors, nucleophilic attack on electrophilic centers in the enzyme active site.
Captopril Angiotensin-converting enzyme (ACE)The thiol group coordinates with the zinc ion in the ACE active site.[7]
Various α,β-unsaturated carbonyls Thiol-containing enzymesMichael addition of the enzymatic thiol to the electrophilic carbon.[10]

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant. The reduction in the blue-green color, measured spectrophotometrically, indicates the antioxidant capacity.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant. The resulting absorbance is proportional to the total antioxidant capacity.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11][12]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cell death.

  • Live/Dead Cell Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red), the percentage of viable and non-viable cells can be visualized and quantified using fluorescence microscopy or flow cytometry.

Enzyme Inhibition Assays
  • General Protocol: A typical enzyme inhibition assay involves incubating the enzyme with its substrate in the presence and absence of the test compound (this compound). The rate of product formation or substrate depletion is measured over time, often using a spectrophotometric or fluorometric method.[16][17] The inhibitory effect is determined by comparing the enzyme activity with and without the inhibitor.

  • Specific Example (Protease Inhibition): A fluorogenic substrate for a specific cysteine protease can be used. Upon cleavage by the enzyme, a fluorescent molecule is released. The decrease in the rate of fluorescence generation in the presence of this compound would indicate inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general signaling pathway influenced by cellular redox status, a typical workflow for assessing cytotoxicity, and the logical relationship in structure-activity analysis.

Thiol_Redox_Signaling ROS Reactive Oxygen Species (ROS) Thiol Cellular Thiols (e.g., GSH) ROS->Thiol Oxidation OxidizedThiol Oxidized Thiols (e.g., GSSG) Thiol->OxidizedThiol OxidizedThiol->Thiol Reduction Signaling Downstream Signaling Pathways OxidizedThiol->Signaling Modulates RedoxEnzymes Redox-Regulating Enzymes RedoxEnzymes->OxidizedThiol Catalyzes Reduction

Caption: General mechanism of thiol-mediated redox signaling.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow start_node Start step1 Culture Cells start_node->step1 step2 Treat with This compound step1->step2 step3 Incubate step2->step3 step4 Perform Cytotoxicity Assay (e.g., MTT, LDH) step3->step4 end_node Analyze Data (IC50 determination) step4->end_node

Caption: A standard workflow for evaluating the cytotoxicity of a compound.

SAR_Logic Compound Compound Structure Thiol Group (-SH) Methoxy Group (-OCH3) Activity { Biological Activity |  Antioxidant Capacity |  Cytotoxicity |  Enzyme Inhibition} Compound:f1->Activity:f1 Compound:f2->Activity Comparison Compare Activity with Related Thiols Activity->Comparison

Caption: Logical relationship for structure-activity relationship (SAR) analysis.

References

Quantitative Analysis of 1-Methoxybutane-2-thiol in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 1-Methoxybutane-2-thiol, a potent aroma compound, in complex matrices such as food, beverages, and biological samples presents a significant analytical challenge. Its volatility, reactivity, and often low concentration necessitate sensitive and selective analytical methods. This guide provides a comparative overview of established and emerging techniques for the quantitative analysis of this compound and other volatile thiols, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology.

Comparison of Analytical Techniques

The selection of an analytical technique for thiol quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of key methods for the analysis of volatile thiols.

Table 1: Gas Chromatography (GC)-Based Methods
Technique Derivatization Agent Detector Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages
GC-MSPentafluorobenzyl bromide (PFBBr)Mass Spectrometry (MS)0.9 ng/L (for 4-MMP)Not specifiedHigh selectivity and sensitivity, structural confirmation.[1]
GC-SCDNot specifiedSulfur Chemiluminescence Detector (SCD)Unsatisfactory sensitivity for some thiolsNot specifiedHighly specific for sulfur compounds.[2]
GC-FIDNoneFlame Ionization Detector (FID)Not specifiedNot specifiedGood for separation of C1-C4 thiols.[3]
GC-MS/MSEthyl propiolateTandem Mass Spectrometry (MS/MS)6-135 ng/L (for various thiols)Not specifiedHigh accuracy and precision with stable isotope dilution.[2]
Table 2: High-Performance Liquid Chromatography (HPLC)-Based Methods
Technique Derivatization Agent Detector Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages
HPLC-Fluorescence4-fluoro-7-aminosulfonylbenzofurazan (ABD-F)Fluorescence DetectorNot specifiedLLOQ determinedSimultaneous determination of multiple thiols.[4]
HPLC-UV5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)UV Detector15 pmol (for TNB)Not specifiedWell-established method for total thiols.[5]
HPLC-MS/MS4,4′-dithiodipyridine (DTDP)Tandem Mass Spectrometry (MS/MS)Low ng/LNot specifiedSimple derivatization in acidic matrices.[6]
HPLC-FluorescenceMonobromobimane (MBB)Fluorescence DetectorNot specifiedNot specifiedAutomated pre-column derivatization.[7]
Table 3: Electrochemical Methods
Technique Electrode Modification Detection Principle Limit of Detection (LOD) Key Advantages Challenges
AmperometryPyrroloquinoline quinone (PQQ)/polypyrroleCatalytic oxidation of thiols63.7 nM (for cysteine)High selectivity over electroactive interferences.[8][9]Response varies with thiol structure and pH.[9]
Electrochemical AssayGold electrodeDisulfide cleavage20 pMHigh sensitivity.[10]Potential for slow electron-transfer and electrode fouling.[10]
AmperometryCatechol indicator1,4-addition reaction with thiolsNot specifiedCan quantify thiols in biological media.[11]Other sulfhydryl-containing amino acids can interfere.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the key analytical techniques.

GC-MS/MS with Derivatization

This method is highly suitable for the trace analysis of volatile thiols in complex matrices like wine.

a. Sample Preparation and Derivatization:

  • To a 40 mL wine sample, add an internal standard solution (e.g., deuterated thiol standards).

  • Adjust the pH if necessary, although some derivatizing agents like 4,4′-dithiodipyridine (DTDP) are effective at acidic pH.[6]

  • Add the derivatizing agent, for example, ethyl propiolate, and incubate to allow for the reaction to complete.[2]

  • For extractive alkylation using pentafluorobenzyl bromide (PFBBr), the thiols are converted to their PFB derivatives.[1]

b. Extraction:

  • Perform solid-phase extraction (SPE) to isolate and concentrate the derivatized thiols.[6]

  • Elute the derivatives with an appropriate solvent.

c. GC-MS/MS Analysis:

  • GC Column: Use a suitable capillary column, such as a DB-5.[1]

  • Injection: Inject the sample in splitless mode.[1]

  • Oven Program: Implement a temperature program to achieve optimal separation of the target analytes.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

HPLC with Pre-Column Derivatization and Fluorescence Detection

This method offers the advantage of automated derivatization and is suitable for the analysis of a range of thiols.

a. Sample Preparation:

  • Extract thiols from the sample matrix using an acidic solution (e.g., 0.1 M HCl) to minimize oxidation.[7]

  • Centrifuge the sample to remove any particulate matter.

b. Automated Derivatization:

  • Use an autosampler to mix the sample extract with a derivatizing agent solution, such as monobromobimane (MBB), in a reaction buffer (pH 9.0).[7]

  • Allow for a specific incubation time for the derivatization reaction to complete.

c. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: Use an isocratic or gradient elution with a suitable buffer system (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for MBB derivatives).

Electrochemical Detection

Electrochemical methods provide a sensitive and often simpler alternative to chromatographic techniques.

a. Electrode Preparation:

  • Modify a glassy carbon electrode with a film of polypyrrole containing pyrroloquinoline quinone (PQQ) through electropolymerization.[8][9]

b. Amperometric Detection:

  • Perform the analysis in a suitable buffer solution (e.g., borate buffer at pH 8.42).[9]

  • Apply a fixed potential to the modified electrode.

  • Inject the sample into the electrochemical cell under hydrodynamic conditions.

  • The current generated from the catalytic oxidation of thiols by PQQ is measured and is proportional to the thiol concentration.[8]

Visualizing the Workflow

Diagrams can help in understanding the complex workflows of these analytical methods.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Wine) Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., with PFBBr) Add_IS->Derivatization SPE Solid-Phase Extraction Derivatization->SPE GC_Separation Gas Chromatography Separation SPE->GC_Separation MSMS_Detection Tandem MS Detection (MRM) GC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for GC-MS/MS analysis of volatile thiols.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture Extraction Acidic Extraction Sample->Extraction Autosampler Autosampler Mixing (Sample + MBB) Extraction->Autosampler Incubation Incubation Autosampler->Incubation HPLC_Separation HPLC Separation (C18 Column) Incubation->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: Workflow for HPLC analysis with automated derivatization.

Electrochemical_Workflow cluster_electrode Electrode Preparation cluster_detection Detection cluster_data Data Processing Electrode Glassy Carbon Electrode Modification Modification with PQQ/Polypyrrole Electrode->Modification Sample_Injection Sample Injection into Buffer Modification->Sample_Injection Amperometry Amperometric Measurement Sample_Injection->Amperometry Signal_Analysis Signal Analysis Amperometry->Signal_Analysis Quantification Quantification Signal_Analysis->Quantification

Caption: Workflow for electrochemical detection of thiols.

Conclusion

The quantitative analysis of this compound and other volatile thiols in complex mixtures requires careful consideration of the analytical method. GC-MS/MS offers the highest selectivity and sensitivity, making it ideal for trace-level quantification. HPLC with fluorescence detection provides a robust and often automated alternative for a broader range of thiols. Electrochemical methods present a promising approach for rapid and sensitive analysis, though they may be more susceptible to matrix interferences. The choice of method will ultimately be guided by the specific research question, the nature of the sample, and the available resources. By understanding the principles, performance, and protocols of these techniques, researchers can confidently select and implement the most suitable approach for their analytical needs.

References

Establishing Reference Standards for 1-Methoxybutane-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, the establishment of reliable reference standards is paramount for accurate quantification and method validation. This guide provides a comparative overview of available reference standards and analytical methodologies for 1-Methoxybutane-2-thiol, with a focus on its more accurately named isomer, 4-Methoxy-2-methyl-2-butanethiol, which is commercially available as an analytical standard.

Comparison of Available Reference Standards

While a certified reference material (CRM) for this compound is not readily found, an analytical standard for the structurally related and correctly named compound, 4-Methoxy-2-methyl-2-butanethiol, is available from major suppliers. This section compares the commercially available analytical standard with other potential sources for establishing a reference.

Standard TypeSupplierPurity SpecificationCertificationKey Considerations
Analytical Standard Sigma-Aldrich≥98.0% (GC)[1]Certificate of Analysis availableHigh purity, well-characterized, suitable for method development and validation.
Chemical Supplier Endeavour Speciality ChemicalsNot specified as a CRMNot specified as a CRMMay be a cost-effective option, but purity and characterization would need to be independently verified.
In-house Standard N/AVariableNoneRequires synthesis and extensive characterization (e.g., NMR, MS, GC-FID) to establish purity and identity.

Analytical Methodologies and Performance

The quantification of this compound and related volatile thiols is typically performed using gas chromatography (GC) coupled with a selective detector. The choice of method can significantly impact sensitivity and selectivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Derivatization

A sensitive and selective method for the analysis of volatile thiols in complex matrices, such as wine, involves derivatization followed by GC-MS/MS analysis. 4-Methoxy-2-methyl-2-butanethiol has been successfully utilized as an internal standard in such methods.

Experimental Protocol: Derivatization and GC-MS/MS Analysis

This protocol is adapted from a method for the analysis of volatile thiols in wine, where 4-Methoxy-2-methyl-2-butanethiol was used as an internal standard.

1. Derivatization:

  • To 50 mL of sample, add 500 µL of a 2 mM solution of butylated hydroxyanisole (BHA) in ethanol.

  • Add 50 µL of a stock solution of 4-Methoxy-2-methyl-2-butanethiol (as an internal standard, if applicable) in ethanol.

  • Add 500 µL of a 250 mM solution of ethyl propiolate (ETP) in ethanol.

  • Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature.

  • Add 2 mL of pentane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper pentane layer to a new tube.

  • Repeat the extraction with another 2 mL of pentane.

  • Combine the pentane extracts and concentrate to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS/MS Analysis:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Program: 40°C (1 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).

  • MS System: Agilent 7000 Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for 4-Methoxy-2-methyl-2-butanethiol-ETP derivative:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
23212610
2328615

Alternative Quantification Strategy: Standard Addition Method

When a certified reference material is unavailable or when significant matrix effects are expected, the standard addition method is a valuable alternative for accurate quantification. This technique involves adding known amounts of a standard to the sample and extrapolating to determine the initial concentration.

Workflow for the Standard Addition Method

G cluster_prep Sample Preparation cluster_spike Standard Spiking cluster_analysis Analysis cluster_quant Quantification A Take multiple aliquots of the unknown sample B Spike aliquots with increasing, known concentrations of the analytical standard A->B C Leave one aliquot unspiked (blank) A->C D Analyze all samples using the chosen analytical method (e.g., GC-MS) B->D C->D E Plot the instrument response vs. the concentration of the added standard D->E F Extrapolate the linear regression to the x-intercept to find the initial concentration E->F

Caption: Workflow for quantification using the standard addition method.

Signaling Pathway for Method Selection

The selection of an appropriate reference standard and analytical method is a critical decision in the research workflow. The following diagram illustrates a logical pathway for this process.

G cluster_start Initiation cluster_decision1 Reference Standard Availability cluster_options Reference Standard Options cluster_method Quantification Method cluster_end Outcome start Need to quantify This compound d1 Certified Reference Material Available? start->d1 opt1 Use Certified Reference Material d1->opt1 Yes opt2 Use Analytical Standard (e.g., Sigma-Aldrich) d1->opt2 No m1 External Calibration opt1->m1 opt2->m1 m2 Standard Addition opt2->m2 opt3 Prepare and Validate In-house Standard opt3->m1 opt3->m2 end_node Accurate Quantification m1->end_node m2->end_node

Caption: Decision pathway for selecting a reference standard and quantification method.

References

A Researcher's Guide to Inter-Laboratory Analysis of Volatile Thiols: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of volatile sulfur compounds (VSCs) is a critical task in fields ranging from food and beverage quality control to environmental monitoring and drug development. These compounds, often potent odorants even at trace levels, present significant analytical challenges due to their low concentrations, high reactivity, and the complexity of sample matrices.[1] This guide provides a comparative overview of common analytical methodologies for volatile thiols, using 1-Methoxybutane-2-thiol as a representative compound. In the absence of publicly available inter-laboratory comparison data for this specific analyte, this document synthesizes information from proficiency testing and validation studies of analogous volatile thiols to offer a robust framework for researchers, scientists, and drug development professionals. The aim is to guide laboratory professionals in methodology selection and performance evaluation.

Comparative Analysis of Detection Methods

The selection of an analytical detector is paramount for achieving the required sensitivity, selectivity, and robustness in thiol analysis. Gas chromatography (GC) is the most common separation technique, but the choice of detector significantly impacts performance.[2][3]

Table 1: Comparison of Common GC Detectors for Volatile Thiol Analysis

FeatureSulfur Chemiluminescence Detector (SCD)Pulsed Flame Photometric Detector (PFPD)Mass Spectrometry (MS)
Principle Chemiluminescence of SO₂ formed from sulfur compounds in an ozone-rich atmosphere.Emission of light from sulfur species in a hydrogen-rich flame.[4]Ionization of molecules and separation based on mass-to-charge ratio.
Selectivity Highly selective for sulfur compounds.[3][5]Highly selective for sulfur and phosphorus compounds.[4]Can be highly selective (e.g., MS/MS) or used for general screening.
Sensitivity Excellent, down to low ppb levels.[3]Very good, from low ppm to ~50 ppb.[4]High, especially in Selected Ion Monitoring (SIM) or MS/MS mode.
Linearity Excellent and equimolar response, simplifying quantification.[5]Good, but can be affected by quenching from co-eluting hydrocarbons.[4]Good over a wide dynamic range.
Matrix Effect Minimal quenching effect from hydrocarbons.[3][5]Susceptible to quenching by co-eluting hydrocarbons.[4]Susceptible to matrix effects (ion suppression/enhancement).
Key Advantage Equimolar response and high selectivity reduce the need for individual compound calibration.[3]Robust and reliable for many applications.Provides structural information for compound identification.
Limitations Higher initial cost compared to PFPD.Quenching can complicate quantification in complex matrices.[4]May require extensive method development to overcome matrix effects.[1]

Experimental Protocols

A standardized protocol is crucial for ensuring reproducibility in thiol analysis. The following outlines a general workflow from sample preparation to data acquisition, applicable to various matrices like beverages or biological fluids.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting and concentrating volatile compounds from a sample matrix.[6]

  • Objective: To isolate volatile thiols from the sample matrix and concentrate them onto a coated fiber.

  • Apparatus: GC vials (20 mL), SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), heating and agitation module.

  • Procedure:

    • Place 10 mL of the liquid sample into a 20 mL GC vial.

    • To enhance the release of volatiles, especially in high-alcohol matrices, the sample may be diluted (e.g., to 2.5% v/v ethanol) and salt may be added (e.g., 2g NaCl).[6]

    • Seal the vial tightly with a septum cap.

    • Equilibrate the sample at a controlled temperature (e.g., 50°C) with agitation for 5-10 minutes.[6]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) at the same temperature to allow for adsorption of the analytes.[6]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Instrumental Analysis: Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

  • Objective: To separate the desorbed volatile compounds and selectively detect sulfur-containing analytes.

  • Instrumentation: Gas Chromatograph with a split/splitless injector and an SCD detector.

  • Typical GC-SCD Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-Sulfur SCD column or equivalent, providing good resolution for polar, volatile sulfur compounds.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Initial temperature of 40°C (hold for 3 min), ramp to 220°C at 10°C/min, hold for 5 min.

    • SCD Detector: Temperature: 800-1000°C. Pressure: ~400 Torr. Ozone flow as per manufacturer's recommendation.

  • Data Analysis: Identify peaks based on retention time compared to a known standard (e.g., this compound). Quantify using an external calibration curve or the standard addition method. The equimolar response of the SCD allows for semi-quantification of unknown sulfur compounds based on the response of a known calibrant.[5]

Method Performance and Validation Data

The following table summarizes typical performance metrics gathered from validation studies of volatile thiol analysis in complex matrices, which serve as a benchmark for what a laboratory could expect to achieve.

Table 2: Representative Performance Data for Volatile Thiol Analysis by GC-SCD

ParameterTypical PerformanceSource/Comment
Linearity (R²) ≥ 0.995Demonstrates a direct proportional relationship between concentration and detector response.[5]
Limit of Detection (LOD) 1 - 10 ppbDependent on matrix and specific compound. Essential for trace-level analysis.[7][8]
Repeatability (%RSD) < 10%Measures the precision of the method within a single lab over a short time.[2][5]
Reproducibility (%RSD) < 15%Measures precision between different laboratories, a key metric in inter-laboratory comparisons.
Recovery (%) 70 - 110%Indicates the accuracy of the method by measuring the amount of analyte detected after spiking a blank matrix.[2]

Visualizing the Workflow and Logic

Diagrams are essential for clearly communicating complex analytical processes and the logic behind methodology choices.

G Figure 1: General Analytical Workflow for Volatile Thiols cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Transfer to Vial (Dilution/Salting) Sample->Vial SPME HS-SPME Extraction Vial->SPME GC_Injector Thermal Desorption in GC Injector SPME->GC_Injector Transfer GC_Column Chromatographic Separation GC_Injector->GC_Column Detector Selective Detection (e.g., SCD, MS) GC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantify Peak Identification & Quantification Chromatogram->Quantify Report Final Report Quantify->Report

Caption: Figure 1: General Analytical Workflow for Volatile Thiols.

G Figure 2: Decision Logic for Detector Selection Goal Primary Analytical Goal? Quant Accurate Quantification in Complex Matrix Goal->Quant Quantification ID Unknown Compound Identification Goal->ID Identification Screen Routine Low-Cost Screening Goal->Screen Screening SCD Use GC-SCD (Equimolar, Selective) Quant->SCD MS Use GC-MS or GC-MS/MS (Structural Info) ID->MS PFPD Use GC-PFPD (Cost-Effective, Selective) Screen->PFPD

Caption: Figure 2: Decision Logic for Detector Selection.

References

In-depth Analysis of 1-Methoxybutane-2-thiol: A Search for Specific Applications and Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature, chemical supplier databases, and patent archives reveals a significant lack of specific data regarding the applications, cost-benefit analysis, and comparative performance of 1-Methoxybutane-2-thiol . This scarcity of information prevents the creation of a detailed comparison guide as requested.

The search indicates that this compound is not a widely studied or commercially prominent compound. While patents from the 1970s and 1990s mention it, they do not provide detailed experimental data or performance metrics in specific applications that would allow for a thorough cost-benefit analysis against alternatives[1]. Chemical databases list the compound but often lack substantial information on its uses or properties.

In contrast, a structurally similar compound, 4-methoxy-2-methylbutane-2-thiol , is well-documented as a potent aroma and flavor agent, particularly known for its "catty" or blackcurrant note. It is used in the flavor and fragrance industry to create fruit profiles, such as blackcurrant, tropical fruit, and peach[2]. This compound has established usage levels and a clear application, unlike this compound[2].

The broader chemistry of thiols is extensively documented, particularly in the context of "thiol-ene" click chemistry, which has applications in polymer synthesis and materials science[3][4]. This type of reaction is valued for its efficiency and ability to create uniform polymer networks[3]. However, the specific utility of this compound within this or any other application remains undefined in the available literature.

Due to the absence of published experimental data, performance comparisons, and established applications for this compound, it is not possible to construct the requested quantitative tables, experimental protocols, or meaningful diagrams. Further research and development on this specific molecule would be required before such a comparative guide could be compiled.

References

Safety Operating Guide

Proper Disposal of 1-Methoxybutane-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 1-Methoxybutane-2-thiol, ensuring a safe and compliant laboratory environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This compound, like other thiol compounds, possesses a powerful and unpleasant odor and requires specific disposal procedures to neutralize its hazardous characteristics. This guide provides a clear, step-by-step process for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling and disposal steps involving this compound or its solutions must be conducted within a certified chemical fume hood to prevent the release of malodorous and potentially harmful vapors.

Quantitative Data of Representative Thiols

Property1-Butanethiol1-Propanethiol
CAS Number 109-79-5107-03-9
Molecular Formula C4H10SC3H8S
Molecular Weight 90.19 g/mol 76.16 g/mol
Boiling Point 98 °C[1]67-68 °C
Flash Point 2 °C[1]< -20 °C
Hazards Flammable liquid, Harmful if swallowed, Causes skin and eye irritation, Stench[1]Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation, Stench

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through oxidation with a sodium hypochlorite (bleach) solution. This process converts the malodorous thiol into a less volatile and less odorous sulfonic acid.

Materials Required:
  • Commercial household bleach (typically 5.25% sodium hypochlorite) or a laboratory-grade equivalent.

  • A suitably sized container for the bleach solution (e.g., a beaker or flask).

  • Stirring mechanism (e.g., magnetic stir bar and stir plate).

  • Appropriate hazardous waste containers.

Experimental Protocol:
  • Preparation of the Oxidation Solution: In a chemical fume hood, prepare a solution of sodium hypochlorite. For small quantities of thiol, commercial bleach is often sufficient.

  • Neutralization of this compound:

    • Slowly and with stirring, add the this compound waste to the bleach solution. The addition should be dropwise to control the reaction, which may be exothermic.

    • Allow the mixture to stir for an extended period (e.g., several hours to overnight) to ensure complete oxidation of the thiol.

  • Disposal of the Oxidized Solution: The resulting solution should be collected in a designated hazardous waste container and disposed of according to your institution's hazardous waste management guidelines.

  • Decontamination of Labware:

    • All glassware, syringes, and other equipment that have come into contact with this compound should be submerged in a bleach solution within the fume hood.

    • Allow the items to soak for at least 24 hours to ensure complete decontamination.

    • After soaking, the labware can be washed and rinsed as usual.

  • Disposal of Contaminated Solid Waste:

    • Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a sealed plastic bag.

    • This bag should then be placed in a properly labeled solid hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

G cluster_0 Start: this compound Waste cluster_1 Liquid Waste Stream cluster_2 Contaminated Labware cluster_3 Contaminated Solid Waste start Identify Waste Type liquid_waste Pure this compound or Solution start->liquid_waste Liquid labware Glassware, Syringes, etc. start->labware Labware solid_waste Gloves, Pipette Tips, Paper Towels start->solid_waste Solid oxidation Oxidize with Bleach Solution in Fume Hood liquid_waste->oxidation liquid_hw Collect in Liquid Hazardous Waste Container oxidation->liquid_hw soak Submerge in Bleach Solution for 24h in Fume Hood labware->soak clean Wash and Rinse Labware soak->clean seal Seal in a Plastic Bag solid_waste->seal solid_hw Place in Solid Hazardous Waste Container seal->solid_hw

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively and safely manage the disposal of this compound, minimizing risks and ensuring a compliant and safe research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 1-Methoxybutane-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methoxybutane-2-thiol (CAS No. 1343133-82-3) was publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling volatile thiols and analogous sulfur-containing organic compounds. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Due to the characteristic strong and unpleasant odor of thiols, as well as their potential for skin and eye irritation, a comprehensive PPE strategy is mandatory.

1.1. Hand Protection:

Double gloving is required. The inner glove should be a thin nitrile glove, and the outer glove should be a more robust material with high chemical resistance.

Glove MaterialRecommendation for Thiols & Volatile Sulfur CompoundsRationale
Butyl Rubber Excellent Provides superior resistance to a wide range of chemicals, including many reactive and corrosive substances. Recommended as the outer glove.[1]
Nitrile Good (as inner glove) Offers good general chemical resistance and dexterity. Suitable as the primary layer of protection.[2]
Latex Poor Offers little to no protection against many chemicals and can be penetrated quickly. Not recommended for handling thiols.[3]
Neoprene Fair to Good Can be a suitable alternative to butyl rubber as an outer glove, offering good resistance to acids, bases, and some organic solvents.[1]

1.2. Eye and Face Protection:

Chemical splash goggles are mandatory at all times when handling this compound. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

1.3. Body Protection:

A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

1.4. Respiratory Protection:

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits despite engineering controls, a properly fitted respirator with an organic vapor cartridge is necessary. Consult your institution's EHS for respirator selection and fit-testing.

Operational Plan: Handling and Use

2.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.

2.2. Safe Handling Practices:

  • Avoid Inhalation: Never work with this compound on an open bench.

  • Prevent Contact: Avoid all contact with skin and eyes.

  • Stench Control: Due to the potent odor, it is advisable to have a secondary container for all vessels containing the thiol. Work with small quantities whenever possible.

  • Transport: When transporting the chemical, even within the lab, ensure it is in a sealed, properly labeled, and shatter-resistant secondary container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and odor complaints.

3.1. Liquid Waste:

  • Dedicated Waste Container: All liquid waste containing this compound should be collected in a dedicated, clearly labeled waste container.

  • Neutralization of Residual Thiol: Small amounts of residual thiol in aqueous solutions can be neutralized by treatment with an excess of sodium hypochlorite (bleach).[4][5] This should be done in a fume hood with caution, as the reaction can be exothermic. After neutralization, the solution can be disposed of as regular aqueous waste, following institutional guidelines.[4]

3.2. Solid Waste:

  • Contaminated Materials: All solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be placed in a sealed, labeled hazardous waste bag within the fume hood.

  • Glassware: Glassware that has come into contact with the thiol should be decontaminated before washing. This can be achieved by rinsing with a small amount of a suitable solvent (e.g., ethanol) and collecting the rinse in the dedicated liquid waste container. Alternatively, glassware can be soaked in a bleach bath overnight in a fume hood.[5]

3.3. Spill Cleanup:

  • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the area with a bleach solution.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the area immediately. Alert your supervisor and your institution's EHS. Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow and PPE Selection

Caption: PPE selection and handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.